DMAC-SPDB-sulfo
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H19N3O8S3 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
1-[4-[[5-(dimethylcarbamoyl)-2-pyridinyl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C16H19N3O8S3/c1-18(2)15(22)10-5-6-12(17-9-10)29-28-7-3-4-14(21)27-19-13(20)8-11(16(19)23)30(24,25)26/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,24,25,26) |
Clave InChI |
KMRAQLKAJPMTOK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
DMAC-SPDB-sulfo: An In-depth Technical Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMAC-SPDB-sulfo is a heterobifunctional, cleavable crosslinker utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker component of an ADC is critical to its efficacy and safety, ensuring stability in systemic circulation and facilitating the release of the cytotoxic payload within the target cancer cells. This compound is designed to offer enhanced aqueous solubility and a disulfide-based cleavage mechanism, making it a valuable tool in the design of next-generation ADCs.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its application in ADC synthesis and characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The presence of the sulfonate ("sulfo") group significantly enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation potential of the resulting ADC.
| Property | Value | Reference |
| Chemical Name | N/A | N/A |
| CAS Number | 663599-07-3 | [1] |
| Molecular Formula | C₁₆H₁₉N₃O₈S₃ | [1] |
| Molecular Weight | 477.53 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in aqueous buffers and polar organic solvents | N/A |
Mechanism of Action: A Cleavable Linker Strategy
This compound is classified as a cleavable linker due to the presence of a disulfide bond. This bond is relatively stable in the oxidizing environment of the bloodstream, contributing to the stability of the ADC in circulation and minimizing premature payload release that could lead to off-target toxicity.
Upon internalization of the ADC into a target cancer cell, the intracellular environment, which is rich in reducing agents such as glutathione (GSH), facilitates the cleavage of the disulfide bond. This reductive cleavage releases the cytotoxic payload in its active form, allowing it to exert its therapeutic effect.
The general workflow for an ADC utilizing a cleavable disulfide linker like this compound is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to a monoclonal antibody and a cytotoxic payload, as well as protocols for characterizing the resulting ADC.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the steps for conjugating the this compound linker to a monoclonal antibody (mAb) via its lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM sodium borate, 150 mM NaCl, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the mAb using a UV-Vis spectrophotometer at 280 nm.
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the mAb solution. A typical starting point is a 5-10 fold molar excess of linker to antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagents by buffer exchanging the reaction mixture into a storage buffer (e.g., PBS, pH 7.4) using desalting columns according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the final concentration of the antibody-linker conjugate.
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Conjugation of a Thiol-Containing Payload to the Antibody-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload containing a free thiol group to the pyridyldithio group of the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate from Protocol 1
-
Thiol-containing cytotoxic payload (e.g., a derivative of maytansine like DM4)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
-
Desalting columns
-
Analytical techniques for characterization (e.g., HIC-HPLC, RP-HPLC, SEC-HPLC)
Procedure:
-
Payload Preparation:
-
Dissolve the thiol-containing payload in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 1.5-3 fold molar excess of the payload stock solution to the antibody-linker conjugate solution.
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC by buffer exchange using desalting columns to remove unreacted payload and organic solvent.
-
For higher purity, size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.
-
-
Characterization:
-
Determine the final ADC concentration.
-
Determine the average DAR and distribution of drug-loaded species using HIC-HPLC or mass spectrometry.
-
Assess the level of aggregation using SEC-HPLC.
-
Confirm the identity and purity of the ADC using appropriate analytical techniques.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature payload release in circulation.
Materials:
-
Purified ADC
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a final concentration of 10-100 µg/mL at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the incubation mixture.
-
-
Sample Preparation:
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution to the plasma aliquot.
-
Vortex and centrifuge to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC or released payload.
-
Calculate the half-life (t₁/₂) of the ADC in plasma.
-
Protocol 4: Intracellular Cleavage Assay
This assay assesses the efficiency of payload release from the ADC within the target cells.
Materials:
-
Target cancer cell line
-
Purified ADC
-
Cell culture reagents
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Plate the target cells and allow them to adhere overnight.
-
Treat the cells with the ADC at a relevant concentration.
-
-
Incubation and Lysis:
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, wash the cells to remove unbound ADC and lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Determine the rate of intracellular payload release.
-
Data Presentation
The following tables summarize typical quantitative data that would be generated during the characterization of an ADC synthesized with this compound. (Note: These values are illustrative and will vary depending on the specific antibody, payload, and experimental conditions).
Table 1: Physicochemical Characterization of a Representative ADC
| Parameter | Result |
| Average DAR | 3.8 |
| % Monomer | >98% |
| Endotoxin Level | < 0.5 EU/mg |
Table 2: In Vitro Stability and Cleavage Kinetics
| Assay | Parameter | Result |
| Plasma Stability | Half-life (t₁/₂) in human plasma | > 100 hours |
| Intracellular Cleavage | Half-life (t₁/₂) in cell lysate | ~ 4 hours |
Signaling Pathway of a Common Payload
When this compound is used to deliver a maytansinoid derivative such as DM4, the released payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this mechanism.
Conclusion
This compound is a versatile and effective cleavable linker for the development of antibody-drug conjugates. Its enhanced water solubility and disulfide-based cleavage mechanism offer advantages in terms of ADC manufacturing and therapeutic index. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and drug developers in the successful application of this important ADC technology.
References
An In-Depth Technical Guide to DMAC-SPDB-sulfo: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMAC-SPDB-sulfo, a key chemical entity in the field of targeted cancer therapy. As a cleavable linker for antibody-drug conjugates (ADCs), its chemical structure and properties are critical to the efficacy and safety of these complex biotherapeutics. This document will delve into its chemical structure, physicochemical properties, and its role in the mechanism of action of ADCs, supported by available data and diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Concept: The Chemical Structure of this compound
This compound is a heterobifunctional crosslinker designed for the conjugation of cytotoxic drugs to monoclonal antibodies. Its structure is meticulously crafted to provide stability in systemic circulation and ensure the targeted release of the payload within the tumor microenvironment.
The chemical name for this compound is N-succinimidyl 4-(N,N-dimethylaminocarbonyl)phenyl-1,1-dimethyl-2-sulfoethyl-dithio)butyrate. Its fundamental characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 663599-07-3 |
| Molecular Formula | C₁₆H₁₉N₃O₈S₃ |
| Molecular Weight | 477.53 g/mol |
The structure incorporates several key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the lysine residues on the surface of a monoclonal antibody, to form a stable amide bond.
-
Disulfide Bond: This is the cleavable element of the linker. It is relatively stable in the bloodstream but is readily reduced by the high concentration of glutathione in the intracellular environment of tumor cells, leading to the release of the cytotoxic payload.
-
Sulfo Group: The presence of a sulfonic acid group increases the hydrophilicity of the linker. This is a critical feature that can enhance the aqueous solubility of the resulting ADC, potentially improving its pharmacokinetic properties and reducing aggregation.
-
Dimethylaminocarbonyl (DMAC) and Phenyl Groups: These components contribute to the overall structure and spacing of the linker.
Below is a diagram illustrating the logical relationship of the functional components within the this compound structure.
Physicochemical Properties
While detailed quantitative data for this compound is not extensively published in publicly available literature, some general properties can be inferred from its structure and available safety data sheets.
| Property | Description | Citation |
| Appearance | Solid | [1] |
| Odor | No data available | [1] |
| Solubility | The sulfo group is intended to increase aqueous solubility. The molecule is expected to be soluble in organic solvents like DMSO. | |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Mechanism of Action in Antibody-Drug Conjugates
The functionality of this compound is central to the mechanism of action of the ADC. The following workflow outlines the process from ADC administration to payload release.
The process unfolds as follows:
-
Circulation and Targeting: The ADC, with the this compound linker intact, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.
-
Intracellular Trafficking: The internalized complex is trafficked to intracellular compartments, often the lysosomes.
-
Cleavage: Within the reducing environment of the cell, particularly due to the high concentration of glutathione, the disulfide bond of the this compound linker is cleaved.
-
Payload Release and Action: The cleavage of the linker releases the cytotoxic payload, which can then exert its pharmacological effect, leading to cell death, often through apoptosis.
Experimental Considerations
Key Experimental Steps:
-
Antibody Preparation: The monoclonal antibody may require buffer exchange into a suitable reaction buffer. For conjugation to native or engineered cysteine residues, a partial reduction of interchain disulfide bonds may be necessary.
-
Linker-Payload Activation: The this compound linker is typically reacted with a thiolated cytotoxic payload to form an activated linker-payload intermediate.
-
Conjugation: The activated linker-payload is then reacted with the antibody. The NHS ester on the linker will react with lysine residues on the antibody. The reaction conditions (pH, temperature, time, and molar excess of linker-payload) need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. Common purification techniques include size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).
-
Characterization: The purified ADC must be thoroughly characterized to determine critical quality attributes such as DAR, aggregation, purity, and in vitro potency.
Conclusion
This compound is a sophisticated chemical tool that plays a pivotal role in the design and development of antibody-drug conjugates. Its structure is engineered to balance stability in circulation with efficient cleavage within the target tumor cell. The inclusion of a sulfo group to enhance hydrophilicity addresses a key challenge in ADC development. A thorough understanding of its chemical properties and mechanism of action is essential for researchers and drug developers working to create the next generation of targeted cancer therapies. Further research into the specific quantitative properties and reaction kinetics of this compound will undoubtedly contribute to the optimization of ADC design and performance.
References
Unraveling the Enigma of DMAC-SPDB-sulfo: An Examination of Publicly Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the topic of the mechanism of action for the chemical entity designated as DMAC-SPDB-sulfo. Following a comprehensive review of publicly accessible scientific literature and patent databases, it must be concluded that there is currently no available information detailing the biological activity, signaling pathways, or specific experimental protocols associated with this compound.
Our extensive search strategy encompassed queries for "this compound mechanism of action," "this compound signaling pathway," "this compound experimental protocols," and "this compound quantitative data." These searches were also broadened to include the potential parent compound "DMAC-SPDB" to investigate if the "sulfo" moiety represented a modification of a known agent.
The investigation yielded a confirmation of the existence of this compound through a registered CAS number (663599-07-3).[1] However, this entry lacks any associated biological or mechanistic data. The search results were otherwise populated with information on unrelated subjects, including the common solvent N,N-Dimethylacetamide (DMAC), and various signaling pathways attributed to entirely different molecular entities.
The absence of pertinent data in the public domain suggests several possibilities:
-
Novelty of the Compound: this compound may be a recently synthesized molecule, and research regarding its biological effects has not yet been published.
-
Proprietary Research: The compound may be under investigation within a private entity (e.g., a pharmaceutical company or academic laboratory) and is subject to confidentiality agreements pending patent applications or publication.
-
Internal Designation: The name "this compound" could be an internal code or designation not used in public-facing literature.
Due to the complete lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways for this compound at this time. The core requirements of the requested content cannot be met based on the current state of public knowledge.
It is recommended that researchers with a specific interest in this compound consult internal documentation, contact the originating chemists or research groups if known, or monitor scientific literature and patent databases for future disclosures related to this compound.
References
An In-Depth Technical Guide to Cleavable ADC Linkers: The Case of DMAC-SPDB-sulfo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DMAC-SPDB-sulfo linker, a technology pivotal to the advancement of antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, and the experimental protocols essential for its evaluation, presenting a robust resource for researchers in the field of targeted cancer therapy.
Introduction to Cleavable ADC Linkers
Antibody-drug conjugates (ADCs) represent a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.
Among the various classes of cleavable linkers, those featuring a disulfide bond have garnered significant attention. These linkers exploit the difference in redox potential between the extracellular environment and the intracellular milieu. The high concentration of reducing agents, such as glutathione (GSH), within the cytoplasm of tumor cells facilitates the cleavage of the disulfide bond, leading to the release of the active payload.[][4]
The this compound Linker: A Detailed Analysis
The this compound linker is a sophisticated, cleavable linker system designed for the development of potent and stable ADCs. It comprises three key components:
-
DMAC (Payload): A derivative of the maytansinoid class of cytotoxic agents. Maytansinoids, such as DM1 and DM4, are potent tubulin inhibitors.[5][] They bind to tubulin, disrupting microtubule assembly and leading to mitotic arrest and subsequent apoptosis of cancer cells.[] The "DM" designation in maytansinoid nomenclature typically refers to "deoxy maytansine," with further letters and numbers indicating specific structural modifications.
-
SPDB (Linker Core): N-succinimidyl-4-(2-pyridyldithio)butanoate is a heterobifunctional crosslinker containing a disulfide bond.[][8] This disulfide bond is the cleavable element of the linker, susceptible to reduction by intracellular glutathione.[] The pyridyldithio group offers the advantage of a trackable release, as the leaving group, pyridine-2-thione, can be monitored spectrophotometrically.
-
Sulfo (Solubilizing Moiety): The inclusion of a sulfonate group enhances the hydrophilicity of the linker. This is a crucial modification as the aggregation of hydrophobic ADCs can lead to poor pharmacokinetics and increased immunogenicity. The sulfo group improves the overall solubility and stability of the ADC.[]
Mechanism of Action
The mechanism of action of an ADC utilizing the this compound linker follows a multi-step process, beginning with systemic administration and culminating in targeted cell death.
-
Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The stable design of the sulfo-SPDB linker ensures that the cytotoxic DMAC payload remains attached to the antibody, minimizing premature release and off-target toxicity.[] The monoclonal antibody component of the ADC then specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[10] The complex is then trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Within the cytoplasm, the high concentration of glutathione (GSH) reduces the disulfide bond in the SPDB linker.[][4] This cleavage releases the DMAC payload from the antibody.
-
Cytotoxicity: Once liberated, the DMAC payload can exert its cytotoxic effect by binding to tubulin, leading to the disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.[]
-
Bystander Effect: Depending on the membrane permeability of the released payload, it may diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to ADCs utilizing sulfo-SPDB linkers and maytansinoid payloads.
| Parameter | Value | Cell Line(s) | Reference |
| In Vitro Cytotoxicity (IC50) | |||
| ADC with sulfo-SPDB-DM4 | Varies (typically in the low nanomolar to picomolar range) | Ovarian, Renal, Uterine Cancer Cell Lines | [12] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | Significant TGI observed at doses of 1.25, 2.5, and 5 mg/kg | OVCAR3 Xenografts | [12] |
| Pharmacokinetics | |||
| ADC Half-life in Plasma | Varies depending on the antibody and payload | In vivo models | [12] |
| Drug-to-Antibody Ratio (DAR) | |||
| Average DAR for sulfo-SPDB-DM4 ADC | 3-4 | N/A | [13] |
Note: Specific quantitative data for the this compound linker is often proprietary. The data presented here is representative of ADCs with similar components.
Experimental Protocols
Detailed methodologies for the evaluation of ADCs are crucial for obtaining reliable and reproducible data. The following sections outline key experimental protocols.
Synthesis of a sulfo-SPDB-DM4 Linker-Payload
The synthesis of a sulfo-SPDB-DM4 linker-payload involves a multi-step chemical process. While the exact synthesis of "DMAC" is not publicly detailed, the general approach for creating a maytansinoid-linker conjugate is as follows:
-
Modification of Maytansinoid: A thiol-containing maytansinoid derivative (e.g., DM4) is synthesized. This often involves modifying the maytansine molecule to introduce a thiol group necessary for conjugation.[14]
-
Activation of the Linker: The sulfo-SPDB linker is activated to facilitate its reaction with the maytansinoid.
-
Conjugation of Linker and Payload: The activated sulfo-SPDB linker is reacted with the thiol-containing maytansinoid to form the sulfo-SPDB-DM4 conjugate.
ADC Conjugation Protocol
The conjugation of the sulfo-SPDB-DM4 linker-payload to a monoclonal antibody is a critical step in the manufacturing of an ADC.
-
Antibody Preparation: The monoclonal antibody is typically reduced to expose free thiol groups on the cysteine residues in the hinge region.
-
Conjugation Reaction: The sulfo-SPDB-DM4 linker-payload is then added to the reduced antibody solution. The succinimidyl ester of the sulfo-SPDB linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove any unconjugated linker-payload and other impurities. Size exclusion chromatography is a commonly used method for this purpose.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for evaluating the cytotoxic potential of ADCs.[15]
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay using LC-MS
This assay is used to determine the stability of the ADC and the rate of premature payload release in plasma.[15]
-
Incubation: Incubate the ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent like acetonitrile. Centrifuge the samples to pellet the proteins.
-
Supernatant Analysis: Collect the supernatant containing the free, released payload.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free payload. A standard curve of the payload is used for quantification.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.
Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry
The DAR is a critical quality attribute of an ADC. Mass spectrometry is a powerful tool for its determination.[16]
-
Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction to separate the light and heavy chains.
-
LC-MS Analysis: The prepared sample is analyzed by liquid chromatography coupled with a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolution: The resulting mass spectra are deconvoluted to determine the masses of the different ADC species (e.g., antibody with 0, 1, 2, 3, or 4 drugs attached).
-
DAR Calculation: The average DAR is calculated based on the relative abundance of each drug-loaded species.[17]
Visualizations
The following diagrams illustrate key concepts related to the this compound ADC.
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Glutathione-mediated cleavage of the disulfide linker.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 4. researchgate.net [researchgate.net]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. sciex.com [sciex.com]
- 17. lcms.cz [lcms.cz]
The Role of DMAC-SPDB-sulfo in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the DMAC-SPDB-sulfo linker's role in the design and function of antibody-drug conjugates (ADCs). While the precise chemical structure of the "DMAC" (likely Dimethylacetamide) component as part of the complete linker is not consistently documented in publicly available literature, this guide will focus on the well-characterized and crucial "sulfo-SPDB" moiety. The principles, experimental protocols, and data presented herein are foundational for understanding disulfide-based cleavable linkers in the context of targeted cancer therapy.
Introduction to this compound and its Significance in ADCs
Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.
The this compound linker is a second-generation, cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload within the target cell. Its key features include:
-
Cleavable Disulfide Bond: The core of the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) component is a disulfide bond. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione is significantly higher. This intracellular cleavage is the primary mechanism of payload release.
-
Enhanced Stability: The design of the SPDB linker, often with steric hindrance around the disulfide bond, contributes to its stability in circulation, minimizing premature drug release and associated off-target toxicities.[1]
-
Hydrophilicity: The "sulfo" group, a sulfonate, is incorporated to increase the hydrophilicity of the linker. This is advantageous as it can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving antigen binding.[2]
These characteristics aim to create a wider therapeutic window by maximizing the delivery of the cytotoxic payload to the tumor while minimizing systemic exposure.
Mechanism of Action of an ADC with a this compound Linker
The journey of an ADC utilizing a this compound linker from administration to cell killing involves a series of well-defined steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature payload release. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Trafficking: The complex is trafficked within the cell, moving from early endosomes to late endosomes and finally to lysosomes.
-
Payload Release: Within the intracellular environment, particularly the cytoplasm, the high concentration of reducing agents like glutathione attacks the disulfide bond in the SPDB linker. This reduction cleaves the linker, liberating the active cytotoxic payload.
-
Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules for maytansinoids like DM4), leading to cell cycle arrest and apoptosis (programmed cell death).
The cleavable nature of the linker can also allow for the "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[2]
Quantitative Data on ADCs with SPDB-based Linkers
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| ADC Component | Conjugation Method | Analytical Method | Average DAR | Reference |
| huMov19-sulfo-SPDB-DM4 | Lysine conjugation | Spectrophotometry | 3-4 | [2] |
| Trastuzumab-vc-MMAE | Cysteine conjugation | Mass Spectrometry | ~4.5 | [3] |
Note: DAR is a critical quality attribute that influences the efficacy and safety of an ADC. A higher DAR is not always better, as it can negatively impact pharmacokinetics and increase toxicity.
Table 2: In Vitro Cytotoxicity of ADCs with Disulfide Linkers
| ADC | Target Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Ab-SPDB-DM4 | Multiple | - | Varies (2-5 fold more active than lower DAR counterparts) | [4] |
| Trastuzumab-thailanstatin (DAR > 3.5) | MDA-MB-361-DYT2 | Her2 | 25-80 | [5] |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Table 3: Stability of ADCs with Disulfide Linkers
| ADC | Linker Type | Stability Metric | Result | Reference |
| Trastuzumab-vc-MMAE | Disulfide-containing (part of linker) | DAR decrease in serum over 7 days | ~4.5 to ~3.0 | [3] |
Linker stability in circulation is crucial to minimize off-target toxicity. The rate of payload deconjugation is a key parameter assessed during ADC development.
Experimental Protocols
Synthesis of an Antibody-Drug Conjugate with a Disulfide Linker
This protocol provides a general framework for the conjugation of a thiol-containing payload to a monoclonal antibody via a heterobifunctional linker like SPDB.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Thiol-containing cytotoxic payload (e.g., DM4)
-
Reducing agent (e.g., TCEP)
-
Reaction buffers (e.g., borate buffer, pH 8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification:
-
Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP to generate reactive thiol groups. The stoichiometry of TCEP to mAb will determine the number of available thiols and ultimately influence the DAR.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
-
Linker-Payload Activation:
-
Dissolve the this compound linker and the thiol-containing payload in an organic solvent (e.g., DMSO).
-
React the linker with the payload to form the linker-payload intermediate. This step may vary depending on the specific reactive groups on the linker and payload.
-
-
Conjugation:
-
Add the activated linker-payload to the reduced antibody solution.
-
Allow the reaction to proceed at room temperature for several hours with gentle mixing. The pyridyldithio group of the SPDB linker will react with the free thiols on the antibody to form a stable disulfide bond.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted thiols on the antibody.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography.
-
Determination of Drug-to-Antibody Ratio (DAR)
Method: Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in sodium phosphate buffer).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).
-
Procedure:
-
Inject the purified ADC onto the HIC column equilibrated with a high percentage of mobile phase A.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of mobile phase B).
-
Species with higher DAR are more hydrophobic and will elute later.
-
The average DAR can be calculated from the peak areas of the different DAR species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Add the dilutions to the cells and incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration to determine the IC50 value.
Visualizations
Caption: Hypothesized structure of an ADC with a this compound linker.
Caption: Cellular mechanism of action for an ADC with a cleavable linker.
Caption: General workflow for the synthesis of an antibody-drug conjugate.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sulfo-SPDB: A Hydrophilic Crosslinker for Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of sulfo-SPDB, a key bifunctional crosslinker used in the development of antibody-drug conjugates (ADCs). While the term "DMAC-SPDB-sulfo" may be encountered, it is important to clarify that DMAC (Dimethylacetamide) is a common solvent used in the synthesis and conjugation processes involving SPDB linkers, rather than a component of the linker's molecular structure. This guide will focus on the core molecule, sulfo-SPDB, detailing its physical and chemical properties, its mechanism of action in drug delivery, and general experimental protocols for its application.
Core Concepts of Antibody-Drug Conjugates and the Role of Sulfo-SPDB
Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells.[][] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[] An ADC consists of three main components: a monoclonal antibody that recognizes a specific antigen on the surface of tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3]
The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload inside the target cell.[] Linkers can be categorized as cleavable or non-cleavable. Cleavable linkers, such as sulfo-SPDB, are designed to be broken down by specific conditions within the tumor microenvironment or inside the cancer cell, such as a reducing environment.[]
Sulfo-SPDB (N-Succinimidyl-4-(2-pyridyldithio)butanoate with a sulfonate group) is a hydrophilic, cleavable linker.[5] The key features of sulfo-SPDB include:
-
Bifunctionality: It possesses two reactive ends. One end, typically an N-hydroxysuccinimide (NHS) ester, reacts with amine groups (like lysine residues) on the antibody. The other end contains a pyridyldithio group, which reacts with sulfhydryl (thiol) groups on the cytotoxic payload.[5]
-
Cleavable Disulfide Bond: The linker contains a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has high concentrations of glutathione.[3][] This ensures that the cytotoxic payload is released inside the target cell.[]
-
Hydrophilicity: The presence of a sulfonate group makes sulfo-SPDB more water-soluble compared to its non-sulfonated counterpart, SPDB.[5] This increased hydrophilicity can help to overcome challenges associated with the conjugation of hydrophobic payloads, potentially improving the pharmacokinetic properties and reducing aggregation of the resulting ADC.[5]
Physical and Chemical Properties of Sulfo-SPDB
The following table summarizes the key physical and chemical properties of sulfo-SPDB.
| Property | Value | Reference(s) |
| Synonyms | sulfo-SPDB | [6] |
| CAS Number | 1193111-39-5 | [7][8] |
| Molecular Formula | C13H14N2O7S3 | [7][8] |
| Molecular Weight | 406.45 g/mol | [8][9] |
| Appearance | Powder | [] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [6][10] |
| Purity | >95% | [8] |
| Solubility | Soluble in DMSO | [] |
Experimental Protocols
The following provides a generalized methodology for the conjugation of a cytotoxic payload to an antibody using the sulfo-SPDB linker. Note that specific conditions such as buffer composition, pH, and reaction times will need to be optimized for each specific antibody and payload.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Sulfo-SPDB crosslinker
-
Cytotoxic payload with a free thiol group
-
Reaction buffers (e.g., borate buffer, pH 8.5 for NHS ester reaction; PBS, pH 7.4 for disulfide exchange)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography, SEC)
-
Solvent for dissolving sulfo-SPDB and payload (e.g., Dimethylacetamide - DMAC, or Dimethyl sulfoxide - DMSO)
Procedure:
-
Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer at a concentration suitable for conjugation.
-
Activation of Antibody with Sulfo-SPDB:
-
Dissolve sulfo-SPDB in an organic solvent like DMAC or DMSO to create a stock solution.
-
Add a molar excess of the sulfo-SPDB stock solution to the antibody solution. The reaction is typically carried out at a slightly basic pH (7.5-8.5) to facilitate the reaction between the NHS ester of sulfo-SPDB and the lysine residues on the antibody.[]
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
-
Purification of the Activated Antibody:
-
Remove excess, unreacted sulfo-SPDB from the antibody-linker conjugate using a purification method such as size-exclusion chromatography (SEC) or dialysis.
-
-
Conjugation of the Payload:
-
Dissolve the thiol-containing cytotoxic payload in a suitable solvent.
-
Add the payload solution to the purified antibody-linker conjugate. The pyridyldithio group on the linker will react with the thiol group on the payload to form a disulfide bond.
-
Incubate the reaction mixture for a specified time (e.g., 2-4 hours) at a controlled temperature.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the final ADC from unreacted payload and other impurities using a suitable method like SEC.
-
-
Characterization of the ADC:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.
-
Visualizations
The following diagrams illustrate the key processes involving sulfo-SPDB in the context of ADC technology.
Caption: Mechanism of action of an ADC utilizing a cleavable linker.
Caption: General workflow for the synthesis of an ADC using sulfo-SPDB.
References
- 3. njbio.com [njbio.com]
- 5. researchgate.net [researchgate.net]
- 6. sulfo-SPDB | ADC linker | CAS# 1193111-39-5 | InvivoChem [invivochem.com]
- 7. sulfo-SPDB, 1193111-39-5 | BroadPharm [broadpharm.com]
- 8. sulfo-SPDB - MedChem Express [bioscience.co.uk]
- 9. SPDB-sulfo | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
DMAC-SPDB-sulfo Linker: A Technical Guide to Stability and Cleavage
For Researchers, Scientists, and Drug Development Professionals
The DMAC-SPDB-sulfo linker is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. This in-depth technical guide provides a comprehensive overview of the linker's core attributes, focusing on its stability in systemic circulation and the mechanisms governing its cleavage to release the therapeutic agent.
Core Concepts: Structure and Function
The this compound linker is a cleavable linker system designed to be stable in the bloodstream and efficiently release its payload within the target cell.[1][2] Its name delineates its key components:
-
DMAC: Dimethylacetyl. While the specific function of this component is not extensively detailed in the provided search results, it likely contributes to the overall physicochemical properties of the linker.
-
SPDB: A succinimidyl-pyridyldithiobutyrate-based moiety that contains a disulfide bond. This disulfide bond is the key to the linker's cleavage mechanism.[]
-
sulfo: A sulfonate group, which is incorporated to increase the hydrophilicity of the linker. This can improve the solubility and pharmacokinetic properties of the resulting ADC.[4][5]
The primary function of this linker is to connect a cytotoxic payload to a monoclonal antibody (mAb). The mAb provides specificity for a tumor-associated antigen, while the linker ensures that the payload remains attached until it reaches the target cell.[6]
Stability of the this compound Linker
The stability of the ADC linker is a crucial factor in its therapeutic index, influencing both efficacy and toxicity.[7] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduced concentration of the payload at the tumor site. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[7]
The stability of disulfide-based linkers like SPDB is influenced by several factors, most notably steric hindrance around the disulfide bond.[8][9] Introducing bulky groups near the disulfide linkage can increase its stability and reduce the rate of premature reduction in the bloodstream.[9] The addition of a sulfo group is intended to enhance hydrophilicity, which can also impact the ADC's pharmacokinetic profile.[][10]
Quantitative Stability Data
While specific quantitative data for the half-life of the this compound linker in plasma was not found in the provided search results, the stability of disulfide linkers is a well-studied area. The table below summarizes general stability characteristics of disulfide-containing linkers.
| Linker Type | Key Stability Features | Factors Influencing Stability | Representative Half-life Information |
| Disulfide (e.g., SPDB) | Stable in the low-reducing environment of the bloodstream. | Steric hindrance around the disulfide bond.[8][9] | The half-life of linkers can be extended from days to over a week with increased steric hindrance.[11] |
| Cleaved in the highly-reducing intracellular environment. | The specific amino acid sequence of the antibody conjugation site.[12] | A conjugate with intermediate disulfide bond stability (huC242-SPDB-DM4) showed the best in vivo efficacy in a study.[9] |
Cleavage Mechanism
The cleavage of the this compound linker is primarily mediated by the high concentration of glutathione (GSH) within the cytoplasm of cells.[13] The intracellular concentration of GSH (1-10 mM) is significantly higher than in the systemic circulation (~5 µM), providing a selective trigger for payload release.[13]
The disulfide bond in the SPDB component is susceptible to reduction by GSH, leading to the cleavage of the linker and the release of the cytotoxic payload.[]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability and cleavage of ADCs containing a this compound linker.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.[14]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts.[15][16]
-
Glutathione-Mediated Cleavage Assay
Objective: To evaluate the cleavage of the disulfide linker in response to a reducing agent.
Methodology:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of reduced glutathione (GSH) in the same buffer.
-
Initiate the cleavage reaction by mixing the ADC and GSH solutions to achieve a final GSH concentration representative of the intracellular environment (e.g., 5 mM).
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a quenching agent or by rapid freezing).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the ADC on cancer cells.[10][17][18]
Methodology:
-
Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload.[19]
-
Incubate the plates for a period of 48-144 hours at 37°C.[18]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[19]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Stability and Cleavage Analysis
Caption: Experimental workflow for ADC stability and cleavage analysis.
Signaling Pathway of Maytansinoid (DM1/DM4) Payload
Caption: Signaling pathway of maytansinoid (DM1/DM4) payload.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 4. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:663599-07-3 | Chemsrc [chemsrc.com]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Role of the Sulfo Group in DMAC-SPDB-sulfo: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Hydrophilic Linker for Antibody-Drug Conjugates
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pivotal class of biopharmaceuticals. The efficacy and safety of these complex molecules are critically dependent on the thoughtful design of their constituent parts: a monoclonal antibody for precise targeting, a potent cytotoxic payload for therapeutic action, and a linker that bridges the two. This technical guide delves into the core of ADC linker technology, focusing on the DMAC-SPDB-sulfo linker-payload system and, specifically, the indispensable role of the sulfo group in optimizing ADC performance.
Deconstructing this compound: Components and Their Functions
The term "this compound" refers to a system used in the synthesis of ADCs, rather than a single molecule. It comprises three key components:
-
DMAC (N,N-Dimethylacetamide): A high-boiling point, polar aprotic solvent. In the context of ADC manufacturing, DMAC is employed to dissolve the often hydrophobic drug-linker complex, facilitating its conjugation to the monoclonal antibody.[][2] Its excellent solubilizing properties are crucial for achieving efficient and reproducible conjugation reactions.[3]
-
SPDB (N-Succinimidyl-4-(2-pyridyldithio)butanoate): A heterobifunctional crosslinker. "SPDB" is a cleavable linker that contains a disulfide bond.[4][] This disulfide bridge is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, where concentrations of glutathione are significantly higher.[][7] This selective cleavage is a key mechanism for the targeted release of the cytotoxic payload within cancer cells.[]
-
Sulfo Group (-SO₃⁻): The defining feature of "sulfo-SPDB" is the presence of a sulfonate group.[8] This highly polar, negatively charged functional group imparts increased hydrophilicity to the linker.[8][9]
The Pivotal Role of the Sulfo Group: Enhancing Hydrophilicity
The introduction of a sulfo group to the SPDB linker is a strategic modification aimed at overcoming the challenges posed by the inherent hydrophobicity of many cytotoxic payloads and linkers. This increased water solubility has several profound benefits for the resulting ADC.
Mitigating Aggregation and Improving Stability
A primary challenge in ADC development is the tendency of these large, complex molecules to aggregate, particularly when conjugated with hydrophobic payloads.[10] Aggregation can lead to a loss of therapeutic activity, decreased solubility, and an increased risk of immunogenicity.[10] The hydrophilic sulfo group helps to counteract this by increasing the overall polarity of the drug-linker, thereby reducing the propensity for aggregation and improving the stability of the ADC.[7][]
Enhancing Pharmacokinetics
The hydrophilicity of an ADC can significantly influence its pharmacokinetic (PK) profile.[7][12] More hydrophilic ADCs tend to exhibit lower plasma clearance, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[7][12] This can translate to improved in vivo efficacy. Studies have shown that the clearance of ADCs can be driven by the hydrophobicity of the drug-linker, with more hydrophobic ADCs being cleared more rapidly by the mononuclear phagocytic system.[13]
Facilitating the Conjugation Process
The increased aqueous solubility imparted by the sulfo group can simplify the manufacturing process of ADCs.[] It allows for conjugation reactions to be performed in predominantly aqueous buffer systems, reducing the need for organic co-solvents that can potentially denature the antibody.[]
Quantitative Impact of the Sulfo Group
While the qualitative benefits of hydrophilic linkers are well-documented, quantitative data underscores the significant impact of the sulfo group on the physicochemical properties and in vivo performance of ADCs. The following tables provide a comparative summary based on typical findings when comparing ADCs with and without a sulfonated linker.
Table 1: Physicochemical Properties of SPDB vs. Sulfo-SPDB ADCs
| Property | SPDB-ADC (Non-Sulfonated) | Sulfo-SPDB-ADC (Sulfonated) | Reference |
| Aggregation (%) | Higher | Lower | [7][10] |
| Hydrophobicity (HIC Retention Time) | Longer | Shorter | [3][14] |
| Solubility in Aqueous Buffers | Lower | Higher | [][8] |
Table 2: In Vivo Performance of SPDB vs. Sulfo-SPDB ADCs
| Parameter | SPDB-ADC (Non-Sulfonated) | Sulfo-SPDB-ADC (Sulfonated) | Reference |
| Plasma Clearance | Faster | Slower | [12][13] |
| Plasma Half-Life | Shorter | Longer | [7] |
| Tumor Growth Inhibition | Effective | Potentially More Effective | [7][15] |
| Therapeutic Window | Narrower | Wider | [9] |
Experimental Protocols: Conjugation of a Payload using a Sulfo-SPDB Linker
The following provides a generalized, step-by-step protocol for the conjugation of a thiol-containing payload to an antibody via a sulfo-SPDB linker.
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfo-SPDB heterobifunctional crosslinker
-
Thiol-containing cytotoxic payload
-
DMAC (N,N-Dimethylacetamide) or DMSO (Dimethyl sulfoxide)
-
Reducing agent (e.g., TCEP)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffers (e.g., borate buffer, pH 8.5 for modification; citrate buffer for conjugation)
Procedure
-
Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP to generate reactive thiol groups. Purify the reduced antibody to remove the excess reducing agent.
-
Drug-Linker Preparation: Dissolve the sulfo-SPDB linker and the thiol-containing payload in an organic solvent such as DMAC. React the payload with the linker to form the maleimide-activated drug-linker complex.
-
Conjugation Reaction: Add the activated drug-linker solution to the prepared antibody solution. The reaction is typically carried out at room temperature for several hours. The NHS ester of the sulfo-SPDB linker will react with the amine groups (e.g., lysine residues) on the antibody.
-
Purification: Following the conjugation reaction, purify the ADC from unreacted drug-linker and other impurities using a suitable method such as size-exclusion chromatography.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), level of aggregation, and in vitro potency. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.[2][3][14]
Mechanism of Action and Signaling Pathways
The general mechanism of action for an ADC utilizing a sulfo-SPDB linker is a multi-step process that culminates in the targeted killing of cancer cells.
Figure 1: A workflow diagram illustrating the mechanism of action of an antibody-drug conjugate with a cleavable sulfo-SPDB linker.
Upon release, the cytotoxic payload interacts with its intracellular target. For many common payloads like maytansinoids (e.g., DM4) or auristatins, the target is tubulin.[9][] Inhibition of tubulin polymerization disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[]
Figure 2: A simplified signaling pathway for a tubulin-inhibiting payload released from an ADC, leading to apoptosis.
Conclusion
The incorporation of a sulfo group into the SPDB linker represents a significant advancement in ADC technology. The resulting hydrophilic linker, sulfo-SPDB, addresses key challenges in ADC development, including aggregation, suboptimal pharmacokinetics, and manufacturing complexities. By enhancing the water solubility of the drug-linker complex, the sulfo group contributes to the creation of more stable, effective, and safer antibody-drug conjugates. For researchers and drug development professionals, a thorough understanding of the role of the sulfo group in linkers like this compound is essential for the rational design and optimization of the next generation of targeted cancer therapies.
Figure 3: A diagram illustrating the logical relationship between the sulfo group and its impact on ADC properties and performance.
References
- 2. researchgate.net [researchgate.net]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 7. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 12. This compound | CAS#:663599-07-3 | Chemsrc [chemsrc.com]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
An Introductory Guide to DMAC-SPDB-sulfo for Antibody-Drug Conjugate Development
This technical guide provides an in-depth overview of DMAC-SPDB-sulfo, a crucial component in the field of targeted cancer therapy. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental methodologies, and critical data associated with the use of this cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional, cleavable linker used in the development of ADCs.[1][2][3] ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[4] The linker is a critical component that connects the antibody to the cytotoxic payload, ensuring stability in circulation and enabling the selective release of the drug within the target cancer cell.[4][5]
The structure of this compound features a dimethylacetyl (DMAC) group, a succinimidyl ester (for reaction with amine groups on the antibody), and a pyridyldithio (SPDB) group with a sulfonate modification. The key feature of this linker is its disulfide bond, which is designed to be cleaved in the reducing environment of the intracellular space, thereby releasing the cytotoxic payload.[5] The sulfo- group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
Mechanism of Action: From Systemic Circulation to Target Cell Cytotoxicity
The therapeutic action of an ADC developed with this compound follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
First, the ADC is administered intravenously and circulates throughout the body. The monoclonal antibody component of the ADC is designed to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells. This targeted binding is the first step in ensuring that the cytotoxic payload is delivered preferentially to the tumor site, minimizing exposure to healthy tissues.
Following the binding of the ADC to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis. The complex is then trafficked into intracellular vesicles, which eventually mature into lysosomes.
Inside the cell, the high concentration of reducing agents, most notably glutathione (GSH), leads to the cleavage of the disulfide bond within the SPDB linker.[6][7][8] This reductive cleavage is a critical step, as it liberates the cytotoxic payload from the antibody and linker.
Once released, the active cytotoxic drug can exert its cell-killing effects. Payloads commonly used with SPDB linkers, such as the maytansinoids DM1 (mertansine) and DM4 (ravtansine), are potent microtubule inhibitors.[9][10][11][12][][14] These drugs bind to tubulin, a key protein in the formation of microtubules. By disrupting microtubule dynamics, they interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[10][11]
Figure 1: General workflow of ADC action.
Experimental Protocols
The development of a potent and safe ADC using this compound involves several key experimental stages: antibody modification, drug-linker conjugation, and characterization of the final ADC product.
Antibody Modification and Linker Conjugation
This protocol outlines the general steps for conjugating this compound to an antibody. The precise conditions, including molar ratios and incubation times, may need to be optimized for each specific antibody and payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.5.
-
This compound linker.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Reaction buffer: PBS, pH 7.2-7.5.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer (PBS, pH 7.2-7.5) using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the antibody solution. A typical starting molar excess is 5-10 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker from the antibody-linker conjugate using a desalting column equilibrated with the reaction buffer.
-
Payload Conjugation
This protocol describes the attachment of a thiol-containing cytotoxic payload (e.g., DM4) to the antibody-linker conjugate.
Materials:
-
Antibody-DMAC-SPDB-sulfo conjugate.
-
Thiol-containing cytotoxic payload (e.g., DM4).
-
Anhydrous DMSO.
-
Reaction buffer: PBS, pH 7.2-7.5.
-
Desalting columns or size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Payload Preparation:
-
Dissolve the thiol-containing payload in anhydrous DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add a molar excess of the payload solution to the antibody-linker conjugate solution. The molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or SEC.
-
Figure 2: ADC synthesis workflow.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity.[15][16][17][][19] It can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the concentrations of each component can be determined and the DAR calculated.[]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide information on the distribution of drug-loaded species and allow for the calculation of the average DAR.[15]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the quantification of each species and calculation of the average DAR.[]
In Vitro Cytotoxicity Assay (MTT Assay): This assay is used to determine the potency of the ADC in killing target cancer cells.[20]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Cell culture medium and supplements.
-
ADC and unconjugated antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and a control substance.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours for microtubule inhibitors).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs developed using SPDB linkers with maytansinoid payloads. It is important to note that the specific values will vary depending on the antibody, target antigen, cell line, and experimental conditions.
Table 1: Representative In Vitro Cytotoxicity of an anti-HER2 ADC with an SPDB-DM4 Linker
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 10 - 50 |
| BT-474 | High | 15 - 60 |
| MDA-MB-468 | Low/Negative | > 1000 |
Data is illustrative and compiled from typical ranges found in the literature for similar ADCs.[21][22]
Table 2: Representative In Vivo Efficacy of an ADC with an SPDB-DM4 Linker in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 20 - 40 |
| ADC (SPDB-DM4) | 5 | 80 - 100 |
Data is illustrative and based on typical outcomes reported in preclinical xenograft studies.[23][24][25]
Signaling Pathways in Maytansinoid-Induced Apoptosis
The cytotoxic payload, once released, triggers a cascade of intracellular events leading to apoptosis. Maytansinoids like DM1 and DM4 primarily disrupt microtubule function, which activates the spindle assembly checkpoint and initiates the apoptotic pathway.
Figure 3: Maytansinoid-induced apoptosis pathway.
This guide provides a foundational understanding of this compound and its application in ADC development. For successful implementation, researchers should perform thorough optimization of conjugation and purification steps and conduct comprehensive in vitro and in vivo characterization of the resulting ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound | CAS#:663599-07-3 | Chemsrc [chemsrc.com]
- 4. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione and thioredoxin systems contribute to recombinant monoclonal antibody interchain disulfide bond reduction during bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competition between glutathione and protein thiols for disulphide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mertansine - Wikipedia [en.wikipedia.org]
- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 15. agilent.com [agilent.com]
- 16. hpst.cz [hpst.cz]
- 17. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DMAC-SPDB-sulfo Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the conjugation of antibodies using a DMAC-SPDB-sulfo linker system.
The this compound linker is a cleavable linker system designed for the development of ADCs. It features a sulfonate group to enhance aqueous solubility and conjugation efficiency.[1][2] The linker utilizes N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines on the antibody, primarily the ε-amino groups of lysine residues, forming a stable amide bond.[][4] A key feature of the SPDB (succinimidyl pyridyldithiobutyrate) component is the presence of a disulfide bond, which is designed to be stable in systemic circulation but is readily cleaved in the reducing environment of the tumor microenvironment or within the target cell, leading to the release of the cytotoxic payload.[][6] The "DMAC" component of the name likely refers to the use of dimethylacetamide as a solvent during the synthesis of the drug-linker complex or a structural element of the cytotoxic payload itself.[7][8][9]
Principle of Conjugation
The conjugation process involves the reaction of the NHS ester of the this compound linker with the lysine residues on the antibody. This reaction is typically performed in a slightly basic buffer (pH 8.0-8.5) to ensure the lysine ε-amino groups are deprotonated and thus nucleophilic.[] The number of drug-linker molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute that can be controlled by optimizing the reaction conditions, such as the molar ratio of linker to antibody.[10]
Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody at a concentration of ≥ 2 mg/mL in a buffer free of primary amines (e.g., PBS). The antibody should be of high purity (>95%).
-
This compound Drug-Linker Conjugate: Purity >98%.
-
Conjugation Buffer: 50 mM Sodium Borate, pH 8.5 (or similar amine-free buffer).
-
Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.
-
Solvent for Drug-Linker: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).[10]
-
Purification System: Tangential Flow Filtration (TFF) system with appropriate molecular weight cut-off (MWCO) cassettes (e.g., 30 kDa), or Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).
-
Analytical Instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC)-HPLC system, and Mass Spectrometer (Q-TOF or similar) for DAR determination.
Step-by-Step Conjugation Protocol
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be buffer exchanged into the Conjugation Buffer. This can be achieved using a TFF system or spin columns with the appropriate MWCO.
-
Adjust the antibody concentration to 2-10 mg/mL in cold Conjugation Buffer.
-
-
Drug-Linker Preparation:
-
Allow the vial of this compound drug-linker conjugate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the drug-linker in anhydrous DMSO or DMAc immediately before use.[11]
-
-
Conjugation Reaction:
-
Calculate the required volume of the drug-linker stock solution to achieve the desired molar excess. A typical starting point is a 5 to 15-fold molar excess of the drug-linker over the antibody.[11][12]
-
Slowly add the calculated volume of the drug-linker solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[12]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Solution to a final concentration of 50-100 mM.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by TFF or SEC.
-
TFF: Diafilter the reaction mixture against 10-20 volumes of a suitable formulation buffer (e.g., PBS).
-
SEC: Apply the quenched reaction mixture to a pre-equilibrated SEC column and elute with the formulation buffer. Collect the fractions containing the purified ADC.
-
Characterization of the ADC
-
Protein Concentration: Determine the concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
HIC-HPLC: This is a common method to separate ADC species with different drug loads. The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry: LC-MS analysis of the intact or reduced and deglycosylated ADC can provide accurate mass information to determine the DAR distribution.
-
Data Presentation
Table 1: Representative Quantitative Data for this compound Conjugation
| Parameter | Typical Value/Range | Method of Determination |
| Molar Excess of Drug-Linker | 5 - 15 fold | Calculation |
| Reaction Time | 1 - 2 hours | Timed Incubation |
| Reaction Temperature | Room Temperature (20-25°C) | Controlled Environment |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, Mass Spectrometry |
| Conjugation Efficiency | 30 - 60% | HIC-HPLC |
| Monomer Purity | > 95% | Size Exclusion Chromatography |
| Free Drug-Linker Level | < 1% | Reversed-Phase HPLC |
Diagrams
Conjugation Workflow
Caption: Experimental workflow for antibody conjugation.
Mechanism of Action: Linker Cleavage and Payload Release
Caption: ADC mechanism of action.
Troubleshooting
Table 2: Common Issues and Solutions in Antibody Conjugation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DAR / Poor Conjugation Efficiency | - Interfering substances in antibody buffer (e.g., Tris, BSA).- Low purity or concentration of the antibody.- Hydrolysis of the NHS ester on the linker.- Suboptimal reaction pH.[13]- Insufficient molar excess of the drug-linker. | - Perform buffer exchange of the antibody into an amine-free buffer.- Ensure antibody purity is >95% and concentration is ≥ 2 mg/mL.- Prepare the drug-linker solution immediately before use in anhydrous solvent.[12]- Verify the pH of the conjugation buffer is between 8.0 and 8.5.[]- Increase the molar ratio of the drug-linker to the antibody.[10] |
| ADC Aggregation | - High DAR leading to increased hydrophobicity.- Use of organic co-solvents in the reaction.[10]- Inappropriate buffer conditions during purification or storage. | - Optimize the conjugation reaction to target a lower DAR.- Minimize the amount of organic solvent in the reaction mixture.[10]- Screen different formulation buffers for optimal stability. |
| Inconsistent Results | - Variability in antibody lots.[14]- Inconsistent reaction conditions (time, temperature).[]- Degradation of the drug-linker conjugate. | - Characterize each new lot of antibody before conjugation.[14]- Strictly control all reaction parameters.[]- Store the drug-linker conjugate under recommended conditions (typically -20°C or -80°C, desiccated). |
Conclusion
The this compound linker system provides a robust method for the preparation of cleavable antibody-drug conjugates. Careful control of the reaction conditions, including antibody quality, buffer composition, and molar ratios of reactants, is essential for achieving a desired drug-to-antibody ratio and minimizing aggregation. The detailed protocols and troubleshooting guide provided in this document serve as a comprehensive resource for researchers developing novel ADCs for targeted cancer therapy.
References
- 1. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 2. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. hiyka.com [hiyka.com]
- 14. CyTOForum • View topic - Troubleshooting Antibody conjugation [cytoforum.stanford.edu]
Application Notes and Protocols for DMAC-SPDB-sulfo in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the cleavable linker, DMAC-SPDB-sulfo, in the synthesis of antibody-drug conjugates (ADCs). This document outlines the mechanism of action, experimental procedures for conjugation and purification, and methods for characterization.
Introduction to this compound
This compound is a chemically cleavable ADC linker designed for the attachment of cytotoxic payloads to monoclonal antibodies (mAbs).[1][2] It features a disulfide bond, which is susceptible to cleavage in the reducing intracellular environment of target cells, leading to the release of the active drug. The inclusion of a sulfo group enhances the water solubility of the linker, facilitating its use in aqueous conjugation reactions.[3] The DMAC (dimethylacetamide) component is often used as a solvent in the conjugation process.
The general structure of an ADC comprises a monoclonal antibody covalently attached to a cytotoxic agent via a chemical linker.[4] This targeted therapy approach aims to deliver potent drugs specifically to cancer cells, thereby minimizing systemic toxicity and improving the therapeutic window.[4]
Mechanism of Action:
ADCs utilizing disulfide-containing linkers like this compound exert their cytotoxic effect through a multi-step process.[3]
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[3]
-
Trafficking and Payload Release: The ADC is trafficked to intracellular compartments, such as lysosomes. The disulfide bond within the this compound linker is cleaved in the reducing environment of the cell, releasing the cytotoxic payload.
-
Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[5]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for an ADC utilizing a cleavable linker.
Experimental Protocols
The following protocols provide a general framework for the synthesis and purification of an ADC using this compound. Optimization of specific parameters such as molar ratios, reaction times, and purification methods may be necessary for different antibodies and payloads.
Antibody Preparation and Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: e.g., PBS with 1 mM DTPA, adjusted to pH 8.0 with 50 mM borate buffer.[1]
-
Desalting columns (e.g., G25)[1]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.
-
Reduction:
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purification of Reduced Antibody: Purify the partially reduced antibody using a desalting column (e.g., G25) equilibrated with a suitable buffer (e.g., PBS with 1 mM DTPA) at 4°C to remove the excess reducing agent.[1]
-
Quantification: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the free thiol concentration to calculate the thiol-to-antibody ratio.[1]
Conjugation of this compound-Payload to Antibody
This protocol outlines the conjugation of the pre-formed this compound-payload complex to the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound-payload complex
-
Quenching reagent: e.g., N-acetylcysteine
-
Desalting columns (e.g., G25)
Procedure:
-
Conjugation Reaction:
-
To the chilled, partially reduced antibody solution, add the this compound-payload complex.
-
For a target DAR of 2, use approximately 2.4 molar equivalents of the drug-linker complex per antibody.[1]
-
For a target DAR of 4, use approximately 4.6 molar equivalents of the drug-linker complex per antibody.[1]
-
-
Incubation: Incubate the reaction on ice for approximately 1-2 hours.[1]
-
Quenching: Quench the reaction by adding an excess (e.g., 20-fold molar excess relative to the drug-linker) of a quenching reagent like N-acetylcysteine to react with any unreacted linker.[1]
-
Initial Purification: Purify the ADC using a desalting column (e.g., G25) at 4°C to remove unconjugated drug-linker and quenching reagent.[1]
Purification of the Antibody-Drug Conjugate
Further purification is necessary to remove aggregates and unconjugated antibody, and to isolate ADC species with the desired DAR. Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.
Materials:
-
Crude ADC solution
-
HIC column (e.g., Phenyl-based)
-
HIC Buffers:
-
Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0, with 25% isopropanol v/v)
-
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Loading: Load the crude ADC sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species will elute based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Buffer Exchange: Perform a buffer exchange on the collected fractions into a suitable formulation buffer using methods like tangential flow filtration or desalting columns.
Experimental Workflow for ADC Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of an ADC.
Characterization of this compound ADCs
Thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.[] Several methods can be used for DAR determination.
-
UV/Vis Spectroscopy: This is a simple and convenient method for determining the average DAR.[] It requires measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength corresponding to the maximum absorbance of the payload). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas of the different species in the chromatogram.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed analysis of the ADC, allowing for the determination of the distribution of different drug-loaded species.[7]
Logical Relationship for DAR Determination
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for DMAC-SPDB-sulfo in the Development of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of DMAC-SPDB-sulfo as a cleavable linker for the development of antibody-drug conjugates (ADCs). This document includes key data on the stability and efficacy of ADCs utilizing this linker technology, as well as comprehensive protocols for conjugation, characterization, and evaluation.
Introduction to this compound
This compound is a chemically cleavable linker designed for the conjugation of cytotoxic agents to monoclonal antibodies. It belongs to the N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) family of linkers, which are characterized by a disulfide bond. This disulfide bond is susceptible to cleavage by intracellular reducing agents, such as glutathione, which are found at significantly higher concentrations inside cells compared to the bloodstream. This differential in reducing potential allows for the stable circulation of the ADC in the plasma and the specific release of the cytotoxic payload upon internalization into target tumor cells. The "DMAC" and "sulfo" modifications are designed to modulate the linker's properties, such as solubility and reactivity.
The mechanism of action for ADCs developed with this compound follows a targeted delivery paradigm. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following this binding, the ADC-antigen complex is internalized by the cell. Once inside the cell, the higher concentration of reducing agents cleaves the disulfide bond within the this compound linker, releasing the potent cytotoxic agent. This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic effect on cancer cells while minimizing systemic toxicity. A notable example of a clinically relevant ADC utilizing a similar sulfo-SPDB linker is mirvetuximab soravtansine, which conjugates the cytotoxic agent DM4 to an anti-folate receptor alpha (FRα) antibody.[1]
Data Presentation
The following tables summarize key quantitative data related to the performance of ADCs utilizing SPDB-based linkers. While specific data for the this compound linker is not publicly available in a consolidated format, the data presented for similar sulfo-SPDB linkers provides a strong indication of expected performance.
Table 1: In Vitro Plasma Stability of a sulfo-SPDB-DM4 ADC
| Time (Days) | Percentage of Intact ADC Remaining in Human Plasma |
| 0 | 100% |
| 1 | >95% |
| 3 | >90% |
| 7 | >85% |
Note: Data is representative of ADCs using disulfide-based linkers and illustrates their high stability in circulation.
Table 2: In Vitro Cytotoxicity of a sulfo-SPDB-DM4 ADC against FRα-Positive Cancer Cells
| Cell Line | IC50 (nM) |
| Ovarian Cancer (High FRα) | 0.1 - 1.0 |
| Ovarian Cancer (Medium FRα) | 1.0 - 10 |
| Ovarian Cancer (Low FRα) | >100 |
Note: IC50 values demonstrate the antigen-dependent potency of the ADC.
Table 3: In Vivo Efficacy of a sulfo-SPDB-DM4 ADC in a Mouse Xenograft Model of Ovarian Cancer
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% |
| Unconjugated Antibody | 20-30% |
| sulfo-SPDB-DM4 ADC (5 mg/kg) | >90% |
Note: Data highlights the significant anti-tumor activity of the ADC in a preclinical model.
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and evaluation of ADCs using the this compound linker are provided below.
Protocol 1: Conjugation of Cytotoxic Agent to this compound Linker
This protocol describes the initial step of activating the cytotoxic agent with the this compound linker.
Materials:
-
Cytotoxic agent with a reactive amine or thiol group
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the cytotoxic agent in anhydrous DMF or DMSO.
-
Add a 1.1 to 1.5 molar excess of the this compound linker to the solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.
-
Once the reaction is complete, purify the linker-drug conjugate by preparative HPLC.
-
Lyophilize the purified product and store it under desiccated conditions at -20°C.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the activated linker-drug to the monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-cytotoxic agent conjugate
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
If conjugating to native cysteines, partially reduce the antibody by adding a 2-5 molar excess of TCEP or DTT and incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
Dissolve the this compound-cytotoxic agent in an organic co-solvent like DMSO.
-
Add the dissolved linker-drug to the reduced antibody solution at a molar ratio calculated to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated linker-drug and other small molecules.
-
Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 3: Characterization of the ADC
This protocol describes the analytical methods used to characterize the final ADC product.
A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
Materials:
-
HIC-HPLC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample onto the column.
-
Elute the different drug-loaded species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different species (DAR0, DAR2, DAR4, etc.).
B. DAR and Molecular Weight Confirmation by Mass Spectrometry (MS)
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF)
-
Reversed-phase or size-exclusion LC column
-
Formic acid
Procedure:
-
For lysine-conjugated ADCs, the sample can be analyzed directly by LC-MS. For cysteine-conjugated ADCs, native MS conditions are preferred to prevent dissociation of the light and heavy chains.
-
Inject the ADC sample into the LC-MS system.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw mass spectrum to determine the molecular weights of the different drug-loaded species.
-
Calculate the average DAR from the relative abundance of each species.
Protocol 4: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma.
Materials:
-
ADC sample
-
Human or other species' plasma
-
Incubator at 37°C
-
Method to measure the concentration of released drug (e.g., LC-MS/MS)
Procedure:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, precipitate the plasma proteins (e.g., with acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of prematurely released cytotoxic drug.
-
Calculate the percentage of intact ADC remaining at each time point.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC against cancer cell lines.
Materials:
-
Cancer cell lines with varying levels of target antigen expression
-
Cell culture medium and supplements
-
ADC sample
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC and control articles (unconjugated antibody, free drug).
-
Incubate the cells for 72-120 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability data against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in ADC development.
Caption: Chemical structure of the this compound linker.
Caption: Simplified workflow for ADC conjugation.
Caption: Mechanism of action of a this compound linked ADC.
References
Application Notes and Protocols: SULFO-TAG NHS-Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins, particularly antibodies, with SULFO-TAG™ NHS-Ester, an amine-reactive label used for generating detection reagents. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., lysine residues and the N-terminus) on proteins under mild conditions to form a stable amide bond. SULFO-TAG™ conjugated proteins are utilized in various immunoassays, offering high sensitivity and low non-specific binding.[1][2] The following protocol is primarily intended for proteins with a molecular weight greater than 40,000 Da.[2]
Chemical Principle
The labeling reaction involves the nucleophilic attack of an unprotonated primary amine on the NHS-ester of the SULFO-TAG™ reagent, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH.
Caption: Chemical reaction of SULFO-TAG NHS-Ester with a primary amine on a protein.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the SULFO-TAG™ NHS-Ester labeling procedure.
| Parameter | Value | Reference |
| Extinction Coefficient of SULFO-TAG™ Label | 15,400 M⁻¹cm⁻¹ at 455 nm | [1][2] |
| Recommended Protein Molecular Weight | > 40,000 Da | [2] |
| Incubation Time | 2 hours | [1] |
| Incubation Temperature | 20-25°C (room temperature) | [1] |
| Reconstituted Reagent Stability | Up to 10 minutes on ice | [1][2] |
| Conjugate Stability | At least 2 years at 2-8°C (for antibodies) | [1][2] |
| Application | Recommended Molar Challenge Ratio (Label:Protein) | Reference |
| General Immunoassays | 3:1 to 20:1 | [3] |
| Immunogenicity Assays (Antibody-drug or protein therapeutic) | 12:1 and 6:1 (10:1 if only one ratio is tested) | [4] |
Experimental Protocol
This protocol outlines the step-by-step procedure for labeling a protein with SULFO-TAG™ NHS-Ester.
Materials
-
SULFO-TAG™ NHS-Ester
-
Protein to be labeled (in a buffer free of primary amines, e.g., PBS)
-
Anhydrous Dimethyl sulfoxide (DMSO) or cold distilled water for reconstitution
-
Reaction Buffer (e.g., PBS, pH 7.5-8.5)
-
Quenching solution (e.g., 2 M Glycine)
-
Desalting columns (e.g., Sephadex G-25) for purification
-
Spectrophotometer
-
Microcentrifuge tubes
-
Vortexer
-
Aluminum foil
Experimental Workflow
Caption: Experimental workflow for SULFO-TAG NHS-Ester protein labeling.
Detailed Steps
1. Preparation of Protein Solution
-
The protein solution should be in a buffer that does not contain primary amines (e.g., Tris) or carrier proteins like BSA, as these will compete with the labeling reaction.[4] PBS is a commonly used buffer.
-
The pH of the protein solution should be between 7.5 and 8.5 for optimal reaction efficiency.
-
The concentration of the protein should ideally be between 1-10 mg/mL.
2. Reconstitution of SULFO-TAG™ NHS-Ester
-
Immediately before use, bring the vial of lyophilized SULFO-TAG™ NHS-Ester to room temperature.
-
Centrifuge the vial briefly to collect the lyophilized powder at the bottom.[1][4]
-
Reconstitute the SULFO-TAG™ NHS-Ester in cold distilled water or anhydrous DMSO to the desired stock concentration.[1][3][4] For example, reconstituting a 150 nmol vial with 50 µL of cold distilled water yields a 3 nmol/µL stock solution.[2]
-
The reconstituted reagent is unstable and should be used within 10 minutes when kept on ice.[1][2] Any unused reconstituted reagent should be discarded.[3]
3. Conjugation Reaction
-
Calculate the required volume of the reconstituted SULFO-TAG™ NHS-Ester solution to achieve the desired molar challenge ratio (e.g., 10:1 label to protein).
-
Add the calculated volume of the SULFO-TAG™ NHS-Ester solution to the protein solution.
-
Vortex the reaction mixture immediately.[3]
-
Incubate the reaction for 2 hours at room temperature (20-25°C).[1]
-
Protect the reaction from light by covering the tube with aluminum foil or placing it in a dark location.[1]
4. Purification of the Conjugate
-
After the incubation, it is necessary to remove the unreacted SULFO-TAG™ label.
-
This is typically achieved using a size-exclusion chromatography method, such as a desalting spin column (e.g., Sephadex G-25).[3]
-
Follow the manufacturer's instructions for the specific desalting column being used. The conjugated protein will be in the eluate.[2]
5. Characterization of the Conjugate
-
Determine Protein Concentration:
-
Determine SULFO-TAG™ Label Concentration:
-
Calculate the Labeling Ratio (Moles of Label per Mole of Protein):
-
Labeling Ratio = [Molar Concentration of SULFO-TAG™ Label] / [Molar Concentration of Protein] [1]
-
6. Storage of the Conjugate
-
Store the labeled protein in a suitable buffer, such as PBS. For long-term storage, the addition of a carrier protein like BSA may be considered if the conjugate concentration is low (<0.1 mg/mL), but this should be done after the labeling and purification steps.[3]
-
Antibody conjugates are generally stable for at least two years when stored at 2-8°C and protected from light in amber or opaque vials.[1][2] The stability of other labeled proteins should be determined empirically.[3]
Conclusion
This protocol provides a comprehensive guide for the successful labeling of proteins with SULFO-TAG™ NHS-Ester. The resulting conjugates are stable and can be used in a variety of applications requiring highly sensitive detection. For optimal results, it is recommended to empirically determine the ideal labeling ratio for each specific protein and application.
References
Application Notes and Protocols for DMAC-SPDB-sulfo in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to DMAC-SPDB-sulfo in Antibody-Drug Conjugates (ADCs)
This compound is a crucial component in the development of next-generation cancer therapeutics known as antibody-drug conjugates (ADCs). It functions as a cleavable linker, connecting a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor-associated antigens. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site, thereby minimizing systemic toxicity.
The this compound linker is designed with a disulfide bond, which is stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor microenvironment or within the cancer cell. This cleavage releases the cytotoxic payload, leading to targeted cancer cell death. The "sulfo" group enhances the aqueous solubility of the linker, which can improve the handling and formulation of the resulting ADC.
A prominent example of a clinically advanced ADC utilizing a similar linker technology is Mirvetuximab soravtansine (IMGN853). This ADC comprises the folate receptor alpha (FRα)-targeting antibody, the cleavable linker sulfo-SPDB, and the maytansinoid cytotoxic payload DM4.[1][2] The structural and functional similarities between this compound and sulfo-SPDB make the data and protocols associated with Mirvetuximab soravtansine highly relevant for researchers working with this compound.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker involves a multi-step process designed for targeted cytotoxicity:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component guiding it to cancer cells that overexpress the target antigen.
-
Binding and Internalization: Upon reaching the tumor, the antibody binds to its specific antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Intracellular Trafficking and Cleavage: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The disulfide bond within the this compound linker is cleaved by intracellular reducing agents like glutathione, which is present in higher concentrations inside cells compared to the bloodstream.
-
Payload Release and Cytotoxicity: The cleavage of the linker releases the active cytotoxic drug. Payloads commonly used with this type of linker, such as maytansinoids (e.g., DM4), are potent microtubule inhibitors. They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs developed using the closely related sulfo-SPDB linker with the maytansinoid payload DM4. This data provides a valuable reference for researchers designing and evaluating ADCs with the this compound linker.
Table 1: In Vitro Cytotoxicity of a Folate Receptor α-Targeting ADC (sulfo-SPDB-DM4)
| Cell Line | Target Antigen Expression | IC50 (nM) |
| KB | High | 0.1 - 1.0 |
| OVCAR-3 | Medium | 1.0 - 10 |
| A549 | Low/Negative | > 100 |
Note: IC50 values are representative and can vary based on experimental conditions.
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on In Vivo Properties of a Maytansinoid ADC (sulfo-SPDB-DM4) [2]
| Average DAR | In Vivo Clearance | Tumor Uptake (%ID/g) | In Vivo Efficacy | Tolerability |
| ~2 | Low | High | Moderate | High |
| 3-4 | Low | High | High | Good |
| ~6 | Moderate | Moderate | Moderate | Moderate |
| ~9-10 | Rapid | Low | Low | Poor |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Preparation of an Antibody-DMAC-SPDB-sulfo Conjugate
This protocol describes the general steps for conjugating a cytotoxic payload to an antibody using the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound linker
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Thiol-reactive cytotoxic payload (e.g., a maytansinoid derivative)
-
Reaction buffers (e.g., conjugation buffer, quenching buffer)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a controlled molar excess of a reducing agent (e.g., DTT) to partially reduce the interchain disulfide bonds, exposing reactive thiol groups. The ratio of DTT to mAb needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker-Payload Activation (if necessary):
-
Some cytotoxic payloads may require activation to introduce a reactive thiol group. Follow the manufacturer's instructions for the specific payload.
-
-
Conjugation:
-
Immediately after antibody reduction, add the this compound linker, followed by the thiol-reactive cytotoxic payload, to the reduced antibody solution. The linker and payload are typically added in a slight molar excess relative to the available thiol groups.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Quench any unreacted maleimide groups on the linker by adding a molar excess of a quenching agent like N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload, linker, and other reaction components using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). Species with a higher number of conjugated drugs (higher DAR) are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50) of the ADC against cancer cell lines.
Materials:
-
Target cancer cell lines (with varying antigen expression)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC sample and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody (as a control) in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plates for 72-96 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of action of an ADC with a cleavable linker.
Caption: Experimental workflow for ADC preparation and characterization.
Caption: Signaling pathway of maytansinoid-induced apoptosis.
References
- 1. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DMAC-SPDB-sulfo Reactions in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of DMAC-SPDB-sulfo, a cleavable linker, in the synthesis of antibody-drug conjugates (ADCs). ADCs constructed with this linker are designed for targeted delivery of cytotoxic agents to tumor cells, leveraging the specificity of a monoclonal antibody to minimize off-target toxicity. The this compound linker contains a disulfide bond, which remains stable in circulation but is cleaved in the reducing environment of the tumor microenvironment, releasing the active drug payload.
Core Principles
The synthesis of an ADC using this compound is a multi-step process that involves the precise chemical linkage of a potent small molecule drug to a monoclonal antibody. The resulting conjugate's efficacy and safety are critically dependent on the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody. Careful control of the reaction conditions and thorough characterization of the final product are therefore essential.
Experimental Protocols
The following protocols provide a general framework for the conjugation of a cytotoxic drug to an antibody using a sulfo-SPDB linker, which is structurally and functionally similar to this compound. Optimization of these protocols for specific antibodies, drugs, and the this compound linker itself is recommended.
Protocol 1: Antibody-Drug Conjugation
This protocol outlines the fundamental steps for conjugating a thiol-containing drug to an antibody via a linker like this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Thiol-containing cytotoxic drug (e.g., DM4)
-
Reducing agent (e.g., TCEP)
-
Reaction Buffer (e.g., Borate Buffered Saline, pH 8.4)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., Size-Exclusion Chromatography or Hydrophobic Interaction Chromatography)
Procedure:
-
Antibody Preparation: If the antibody is not in an amine-free buffer, perform a buffer exchange into a suitable reaction buffer like PBS.
-
Antibody Reduction (for cysteine conjugation):
-
To selectively reduce interchain disulfide bonds, incubate the antibody solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature. This step generates free sulfhydryl groups for conjugation.
-
-
Linker-Drug Activation (if necessary): Depending on the specific drug and linker chemistry, a pre-activation step may be required.
-
Conjugation Reaction:
-
Add the this compound linker conjugated to the cytotoxic drug to the reduced antibody solution. A typical starting point is a 5-fold molar excess of the linker-drug over the antibody.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching:
-
To cap any unreacted maleimide groups on the linker, add a quenching reagent like N-acetyl cysteine.
-
-
Purification:
-
Remove excess linker-drug and other reaction components by purifying the ADC using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Protocol 2: Purification of the ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for purifying ADCs and separating species with different drug-to-antibody ratios.[1]
Materials:
-
HIC Column (e.g., Phenyl-based)
-
HIC Loading Buffer (Mobile Phase A): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[1]
-
HIC Elution Buffer (Mobile Phase B): 25 mM Sodium Phosphate, pH 7.0[1]
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.[1]
-
Sample Preparation: Dilute the crude ADC sample with HIC Loading Buffer to a final ammonium sulfate concentration of approximately 0.5 M.[1]
-
Injection and Elution:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from Mobile Phase A to Mobile Phase B. Species with higher DARs are more hydrophobic and will elute later.[1]
-
-
Fraction Collection: Collect fractions corresponding to the different ADC species.
-
Buffer Exchange: Perform a buffer exchange on the collected fractions to formulate the purified ADC in a suitable storage buffer.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides a straightforward way to determine the average DAR of an ADC sample.[2]
Materials:
-
UV/Vis Spectrophotometer
-
Purified ADC sample
-
Unconjugated antibody (for reference)
-
Free drug (for reference)
Procedure:
-
Measure Extinction Coefficients: Determine the molar extinction coefficients of the unconjugated antibody and the free drug at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax_drug).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm and λmax_drug.
-
Calculate DAR: Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody and the drug in the ADC sample, and subsequently the DAR.[]
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
DAR = C_Drug / C_Ab
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient
-
C is the molar concentration
-
Data Presentation
Quantitative data from ADC synthesis and characterization should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Summary of a Typical ADC Conjugation and Characterization
| Parameter | Result | Method |
| Antibody Concentration | 10 mg/mL | UV/Vis (A280) |
| Linker-Drug Molar Excess | 5-fold | - |
| Reaction Time | 1 hour | - |
| Reaction Temperature | Room Temperature | - |
| Purification Method | HIC | - |
| Average DAR | 3.5 | UV/Vis Spectroscopy |
| Purity (by SEC) | >95% monomer | Size-Exclusion Chromatography |
| In vitro Cytotoxicity (IC50) | 0.5 nM | Cell-based assay |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an antibody-drug conjugate using a this compound linker.
Caption: Workflow for ADC Synthesis and Characterization.
Signaling Pathway: Linker Cleavage and Drug Release
This diagram illustrates the mechanism of drug release from an ADC containing a disulfide linker within the tumor microenvironment.
Caption: Mechanism of Disulfide Linker Cleavage.
References
Application Notes and Protocols for DMAC-SPDB-sulfo Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using the heterobifunctional, cleavable linker DMAC-SPDB-sulfo. This linker is a valuable tool in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.
Introduction
Antibody-Drug Conjugates (ADCs) are designed to selectively deliver potent cytotoxic agents to cancer cells by leveraging the specificity of a monoclonal antibody for a tumor-associated antigen. The linker connecting the antibody and the cytotoxic payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.
This compound is a linker that offers several advantages for ADC development. It is a heterobifunctional molecule, meaning it has two different reactive groups. One end, a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester, reacts with primary amines (such as the side chains of lysine residues) on the antibody. The other end features a pyridyldithio group, which reacts with sulfhydryl (thiol) groups on the cytotoxic drug. The inclusion of a disulfide bond within the SPDB (succinimidyl 4-(2-pyridyldithio)butyrate) moiety allows for the intracellular cleavage of the linker and release of the payload in the reducing environment of the target cell.
Required Reagents and Materials
A comprehensive list of necessary reagents and materials is provided below.
| Reagent/Material | Supplier | Catalog Number | Notes |
| This compound | Various | Varies | Store at -20°C, protected from moisture. |
| Monoclonal Antibody (mAb) | User-provided | - | In a suitable buffer (e.g., PBS) at 1-10 mg/mL. |
| Thiol-containing Payload | User-provided | - | - |
| Conjugation Buffer | Various | Varies | e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | Varies | For dissolving the linker and payload. |
| Spin Desalting Columns | Various | Varies | For buffer exchange and purification. |
| 0.2 µm Syringe Filters | Various | Varies | For sterilizing solutions. |
| Reaction Tubes | Various | Varies | e.g., microcentrifuge tubes. |
| Spectrophotometer | Various | Varies | For determining protein concentration. |
Experimental Protocols
This protocol is divided into two main stages: the initial conjugation of the this compound linker to the antibody, followed by the conjugation of the thiol-containing payload to the antibody-linker intermediate.
Part 1: Conjugation of this compound to the Monoclonal Antibody
This part of the protocol describes the reaction of the sulfo-NHS ester of the this compound linker with the lysine residues on the monoclonal antibody.
1. Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer exchanged into an amine-free buffer such as PBS at pH 7.2-7.5.
-
Use a spin desalting column for buffer exchange according to the manufacturer's instructions.
-
Adjust the final concentration of the antibody to 2-10 mg/mL in the conjugation buffer.
2. Preparation of this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure the linker is fully dissolved.
3. Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody-drug combination to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
4. Purification of the Antibody-Linker Intermediate:
-
Remove the excess, unreacted this compound linker using a spin desalting column equilibrated with conjugation buffer.
-
The purified antibody-linker conjugate can be used immediately in the next step or stored at 4°C for a short period.
Part 2: Conjugation of Thiol-Containing Payload to the Antibody-Linker Intermediate
This section details the reaction of the pyridyldithio group on the antibody-linker intermediate with the thiol group on the cytotoxic payload.
1. Preparation of Payload Stock Solution:
-
Prepare a 10-20 mM stock solution of the thiol-containing payload in anhydrous DMSO.
2. Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the payload stock solution to the purified antibody-linker intermediate from Part 1.
-
The reaction proceeds via a disulfide exchange, releasing pyridine-2-thione.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing. The reaction should be protected from light.
3. Purification of the Final Antibody-Drug Conjugate:
-
Purify the final ADC from excess payload and reaction byproducts using a spin desalting column or size-exclusion chromatography (SEC).
-
The final ADC should be formulated in a suitable storage buffer, which may contain stabilizers to prevent aggregation.
4. Characterization of the ADC:
-
Determine the final protein concentration of the ADC using a standard protein assay (e.g., BCA).
-
The Drug-to-Antibody Ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
Diagrams
Caption: Experimental workflow for the two-step conjugation of a thiol-containing payload to a monoclonal antibody using the this compound linker.
Caption: Generalized signaling pathway illustrating the mechanism of action for an ADC utilizing a cleavable linker.
Application Notes and Protocols for the Purification of DMAC-SPDB-sulfo Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) prepared using N,N-Dimethylacetamide (DMAC) as a co-solvent and a sulfonate-modified SPDB (sulfo-SPDB) linker. The purification strategy is designed to remove process-related impurities such as residual DMAC, unconjugated linker and payload, and to fractionate the ADC based on its drug-to-antibody ratio (DAR), as well as to remove aggregates and fragments.
Overview of the Purification Strategy
The purification of DMAC-SPDB-sulfo conjugated antibodies is a multi-step process critical for obtaining a final product with the desired purity, homogeneity, and potency. The overall workflow involves an initial capture step, followed by buffer exchange to remove organic solvent and excess reagents, and subsequent high-resolution chromatography to isolate the desired ADC species and remove aggregates.
Caption: Overall purification workflow for this compound conjugated antibodies.
Data Presentation: Quantitative Summary of Purification Steps
The following table summarizes the expected outcomes for each key purification step. The values presented are typical for ADC purification processes and should be optimized for each specific antibody and payload combination.
| Purification Step | Key Objective | Typical Recovery (%) | Purity by SEC (%) (Monomer) | Average DAR | Unconjugated Antibody (%) |
| Protein A Chromatography | Capture of total antibody and ADC | > 95% | > 98% | Unchanged | Unchanged |
| Tangential Flow Filtration | Removal of DMAC and unconjugated reagents | > 98% | > 98% | Unchanged | Unchanged |
| Hydrophobic Interaction Chromatography | Separation of ADC species by DAR | 80-90% | > 99% | Controlled (e.g., 3.5-4.5) | < 5% |
| Size Exclusion Chromatography | Removal of aggregates and fragments | > 95% | > 99.5% | Unchanged | Unchanged |
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for DMAC Removal and Buffer Exchange
This protocol is designed to efficiently remove the organic co-solvent DMAC and other small molecule impurities from the crude conjugation mixture and exchange the ADC into a buffer suitable for the subsequent chromatography step.
Caption: Tangential Flow Filtration (TFF) workflow.
Materials:
-
TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane (e.g., Pellicon® Capsule with Ultracel® membrane).[1]
-
Crude this compound conjugated antibody solution.
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 for subsequent HIC).
-
Peristaltic pump.
-
Stirred reservoir.
Procedure:
-
System Preparation: Sanitize and equilibrate the TFF system and membrane with the diafiltration buffer.
-
Loading: Load the crude ADC solution into the reservoir.
-
Initial Concentration: Concentrate the ADC solution to a target concentration of 25-30 g/L.[1]
-
Diafiltration: Perform a constant volume diafiltration with at least 10 diafiltration volumes of the diafiltration buffer to reduce the DMAC concentration to acceptable levels (typically < 1%).[1] The feed flow rate should be maintained at approximately 5 L/min/m² with a transmembrane pressure (TMP) of 10-20 psi.[1][2]
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration.
-
Product Recovery: Recover the purified ADC from the TFF system.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC is employed to separate the ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR). The sulfo-SPDB linker, being relatively hydrophilic, may require optimization of the salt concentration and gradient to achieve optimal separation.
Caption: Hydrophobic Interaction Chromatography (HIC) workflow.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR, Phenyl-5PW).
-
HPLC or FPLC system.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Buffer-exchanged this compound conjugated antibody.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Preparation: Adjust the ADC sample to a final ammonium sulfate concentration of 1.0 M by adding an appropriate volume of a concentrated ammonium sulfate stock solution.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by UV spectroscopy and SEC-HPLC to determine the DAR and purity of each fraction. Pool the fractions that meet the desired DAR and purity specifications.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Removal
SEC is the final polishing step to remove high molecular weight aggregates and low molecular weight fragments, ensuring the final product is predominantly monomeric.
Caption: Size Exclusion Chromatography (SEC) workflow.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl).
-
HPLC or FPLC system.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.[3]
-
Pooled HIC fractions of the this compound conjugated antibody.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Injection: Inject the pooled HIC fractions onto the column. The injection volume should not exceed 2% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, separating it from the earlier eluting aggregates and later eluting fragments.
-
Analysis: Analyze the collected monomeric peak for purity and concentration.
Quality Control
A comprehensive set of analytical methods is required to ensure the quality, safety, and efficacy of the purified this compound conjugated antibody.[4]
| Parameter | Analytical Method | Typical Specification |
| Identity | Peptide Mapping, Mass Spectrometry | Conforms to reference standard |
| Purity (Size Variants) | Size Exclusion Chromatography (SEC) | Monomer ≥ 95% |
| Purity (Charge Variants) | Ion-Exchange Chromatography (IEX) or Imaged Capillary Isoelectric Focusing (iCIEF) | Main Peak ≥ 80% |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) | 3.5 ± 0.5 |
| Unconjugated Antibody | Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) | ≤ 7% |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | ≤ 1.0% of total drug |
| Potency | In vitro cell-based cytotoxicity assay | 80-120% of reference standard |
| Endotoxin | Limulus Amebocyte Lysate (LAL) test | ≤ 5 EU/mg |
| Bioburden | Plate count | ≤ 1 CFU/10 mL |
Disclaimer: These protocols and application notes are intended as a general guide. The specific conditions for each step, including buffer compositions, gradient slopes, and column choices, should be optimized for each specific this compound conjugated antibody to achieve the desired product quality attributes.
References
Troubleshooting & Optimization
Technical Support Center: DMAC-SPDB-sulfo Conjugation
Welcome to the technical support center for DMAC-SPDB-sulfo conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful antibody-drug conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional, cleavable crosslinker used in the synthesis of ADCs. Its components are:
-
DMAC (Dimethylacetamide): While not part of the final linker structure, it is often used as a solvent for dissolving the linker, especially when preparing stock solutions.
-
sulfo-NHS ester (N-hydroxysulfosuccinimide ester): This is an amine-reactive group that forms a stable amide bond with primary amines, such as the lysine residues on the surface of an antibody. The "sulfo" group enhances the water solubility of the linker.
-
SPDB (Succinimidyl 4-(2-pyridyldithio)butyrate): This part of the linker contains a pyridyldithio group, which is reactive towards sulfhydryl (thiol) groups. This allows for the attachment of a thiol-containing payload. The resulting disulfide bond is cleavable under reducing conditions found inside cells, which is a key mechanism for payload release.
Q2: What is the primary application of this compound?
A2: The primary application of this compound is in the creation of antibody-drug conjugates (ADCs). It acts as a bridge, covalently linking a monoclonal antibody to a cytotoxic payload. The cleavable nature of the disulfide bond within the SPDB moiety allows for the targeted release of the drug inside cancer cells.
Q3: What are the storage and handling recommendations for this compound?
A3: this compound is sensitive to moisture and should be stored in a desiccated environment at low temperatures, typically -20°C or -80°C, and protected from light. When preparing solutions, it is best to use anhydrous solvents like DMSO or DMF and to prepare them immediately before use to minimize hydrolysis of the NHS ester.
Q4: What is the optimal pH for conjugation reactions involving this compound?
A4: The optimal pH depends on the specific reaction step:
-
Amine conjugation (sulfo-NHS ester): The reaction with primary amines on the antibody is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5.[1]
-
Thiol conjugation (pyridyldithio group): The thiol-disulfide exchange reaction with the payload is generally effective over a broader pH range, but a pH between 6.5 and 7.5 is commonly used.
Troubleshooting Failed Conjugation
This section addresses common issues encountered during this compound conjugation, presented in a question-and-answer format.
Issue 1: Low or No Drug-to-Antibody Ratio (DAR)
Q: We are observing a very low or undetectable DAR in our final ADC. What are the likely causes and how can we troubleshoot this?
A: A low DAR is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
Potential Cause 1: Inefficient Antibody Modification (Amine Reaction)
-
Incorrect Buffer Conditions: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with the antibody for the sulfo-NHS ester, leading to low conjugation efficiency.
-
Solution: Ensure your antibody is in an amine-free buffer like PBS or HEPES at the recommended pH of 7.2-8.5.
-
-
Hydrolysis of sulfo-NHS Ester: The sulfo-NHS ester is highly susceptible to hydrolysis, especially at higher pH and in aqueous solutions.[1][2]
-
Solution: Prepare the this compound solution immediately before use. Avoid prolonged storage of the linker in aqueous buffers.
-
-
Low Antibody Concentration: A dilute antibody solution can slow down the reaction kinetics, allowing hydrolysis to become a more dominant competing reaction.
-
Solution: Concentrate your antibody to at least 1-2 mg/mL before starting the conjugation.
-
Potential Cause 2: Inefficient Payload Conjugation (Thiol Reaction)
-
Inactive/Oxidized Payload: The thiol group on your payload must be in its reduced form to react with the pyridyldithio group.
-
Solution: Ensure your payload has been properly handled and stored to prevent oxidation. If necessary, treat the payload with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the excess reducing agent before conjugation.
-
-
Suboptimal Molar Ratio: An insufficient molar excess of the linker-payload construct will result in a low DAR.
-
Solution: Optimize the molar ratio of the linker-payload to the antibody. A typical starting point is a 5- to 20-fold molar excess.[3]
-
Potential Cause 3: Inaccurate DAR Measurement
-
Inappropriate Analytical Method: The method used to determine the DAR might not be sensitive or accurate enough.
-
Solution: Use established methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS) for accurate DAR determination.[4][5] UV-Vis spectroscopy can also be used but requires accurate extinction coefficients for both the antibody and the payload at two different wavelengths.[]
-
Issue 2: ADC Aggregation and Precipitation
Q: We are observing significant aggregation and precipitation of our ADC during or after the conjugation reaction. What could be the cause?
A: ADC aggregation is often driven by the increased hydrophobicity of the conjugate, which is influenced by both the payload and the linker.
Potential Cause 1: High Hydrophobicity
-
Hydrophobic Payload: Many cytotoxic payloads are highly hydrophobic. Attaching them to the antibody increases the overall hydrophobicity of the ADC, leading to aggregation.[7][]
-
High DAR: A higher number of conjugated drug molecules per antibody (high DAR) significantly increases the hydrophobicity and the propensity for aggregation.[9]
-
Solution:
-
Optimize DAR: Aim for a lower, more controlled DAR. This can be achieved by reducing the molar excess of the linker-payload during the conjugation reaction.
-
Include Solubilizing Agents: Consider adding excipients like polysorbate 20 or sucrose to the buffer to help stabilize the ADC and prevent aggregation.
-
Modify Reaction Conditions: Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation.
-
-
Potential Cause 2: Suboptimal Buffer Conditions
-
Incorrect pH: The pH of the buffer can affect the overall charge and stability of the antibody and the ADC.
-
Solution: Ensure the pH of your buffers is within the optimal range for both the reaction and the stability of your specific antibody. Most antibodies are stable at a pH between 5.0 and 7.5.[10]
-
Issue 3: Premature Cleavage of the Linker
Q: We suspect that the disulfide bond in our ADC is being cleaved prematurely, leading to the release of the payload before it reaches the target cells. How can we address this?
A: Premature cleavage of the disulfide linker can lead to off-target toxicity and reduced efficacy.
Potential Cause 1: Instability in Circulation
-
Thiol-Disulfide Exchange in Plasma: The disulfide bond can undergo exchange with free thiols in the bloodstream, such as glutathione.
-
Solution: The SPDB linker is designed with some steric hindrance to improve plasma stability. However, if premature cleavage is still an issue, you might need to consider alternative linker chemistries with greater stability, such as those with hindered disulfide bonds or non-cleavable linkers.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| sulfo-NHS Ester Reaction pH | 7.2 - 8.5 | Balances amine reactivity with the rate of NHS ester hydrolysis.[1][2] |
| Thiol-Disulfide Exchange pH | 6.5 - 7.5 | Efficient reaction for the pyridyldithio group with thiols.[11] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentration favors the conjugation reaction over hydrolysis.[12] |
| Linker-Payload Molar Excess | 5 - 20 fold | Drives the reaction towards the desired DAR. The optimal ratio should be determined empirically.[3] |
| pH | Half-life of sulfo-NHS ester (approximate) |
| 7.0 (at 0°C) | 4 - 5 hours[13] |
| 8.0 (at RT) | ~ 1 hour[1] |
| 8.6 (at 4°C) | 10 minutes[13] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiolated Payload to an Antibody
This protocol describes the sequential conjugation of the this compound linker first to the antibody, followed by the addition of the thiol-containing payload.
1. Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Adjust the antibody concentration to 1-10 mg/mL.
2. Antibody Activation with this compound:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the linker solution to the antibody solution with gentle mixing.
-
Incubate the reaction for 30-60 minutes at room temperature.
3. Removal of Excess Linker:
-
Remove the unreacted linker using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable reaction buffer (e.g., PBS, pH 6.5-7.5).
4. Conjugation of the Thiolated Payload:
-
Immediately add the thiol-containing payload to the activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the number of reactive sites on the antibody is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
5. Purification of the ADC:
-
Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove any unconjugated payload and other small molecules.[14]
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt is used to elute the different ADC species. The more hydrophobic species (higher DAR) will elute later.
-
Detection: Monitor the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload if possible. The average DAR is calculated from the peak areas of the different DAR species.[5][]
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation.
Caption: Troubleshooting logic for low Drug-to-Antibody Ratio (DAR).
Caption: Cellular mechanism of action for an ADC with a cleavable disulfide linker.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DMAC-SPDB-sulfo Reactions
Welcome to the technical support center for the DMAC-SPDB-sulfo linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation reactions and to offer solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[][2][] It is composed of three key functional parts:
-
SPDB (Succinimidyl 4-(2-pyridyldithio)butanoate): This component contains a disulfide bond, which can be cleaved by reducing agents like glutathione present in higher concentrations inside cells, allowing for the specific release of the cytotoxic payload.[][4] It also features a maleimide group for conjugation to thiol groups on proteins.
-
sulfo: This refers to a sulfonate group incorporated into the linker. This modification increases the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[5][6][7][8][9]
-
DMAC (Dimethylacetamide-related moiety): While less explicitly detailed in readily available literature, the DMAC component likely functions as a self-immolative spacer. Self-immolative linkers are designed to decompose after the primary cleavage event (in this case, disulfide reduction), ensuring the efficient release of the unmodified payload.
Q2: What is the reaction mechanism for conjugating this compound to a protein?
A2: The conjugation occurs via a Michael addition reaction between the maleimide group on the SPDB portion of the linker and a free thiol (sulfhydryl) group, typically from a cysteine residue on the antibody.[10] For this reaction to occur, any disulfide bonds on the protein, particularly the interchain disulfides in antibodies, must first be reduced to generate free thiols.
Q3: What is the optimal pH for the this compound conjugation reaction?
A3: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[][11][12] In this range, the reaction with thiols is highly specific and rapid. At pH values below 6.5, the reaction rate decreases. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[][11][13]
Q4: What are the most common side reactions, and how can they be minimized?
A4: The most common side reactions include:
-
Hydrolysis of the Maleimide Ring: The maleimide group can react with water and become inactive. This reaction is accelerated at higher pH.[11][14][15][16] To minimize this, always prepare aqueous solutions of the maleimide-containing linker immediately before use and work within the optimal pH range.[11]
-
Retro-Michael Reaction (Thiol Exchange): The bond formed between the thiol and the maleimide can be reversible, especially in the presence of other thiols like glutathione. This can lead to premature drug release.[10][11] To improve stability, the resulting succinimide ring can be hydrolyzed to a more stable ring-opened structure by incubating the conjugate at a pH of 8.5-9.0 after the initial conjugation is complete.[11]
-
Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.[][11] Sticking to a pH of 6.5-7.5 ensures high selectivity for thiols.
-
Thiazine Rearrangement: For proteins or peptides with an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring.[11] This can be promoted by extended incubation at neutral or slightly basic pH.[11][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive Maleimide Linker: The maleimide group has been hydrolyzed. | Prepare fresh solutions of the this compound linker in an anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[11] |
| Oxidized or Inaccessible Thiols: Cysteine residues on the antibody have re-formed disulfide bonds or are sterically hindered. | Ensure complete reduction of disulfide bonds using a 10-100 fold molar excess of a reducing agent like TCEP.[11] Perform the conjugation reaction immediately after removing the excess reducing agent. | |
| Suboptimal pH: The reaction buffer pH is too low (<6.5), slowing down the reaction rate. | Adjust the reaction buffer to a pH between 7.0 and 7.5.[] Use a non-amine, non-thiol buffer like phosphate-buffered saline (PBS). | |
| Insufficient Molar Ratio of Linker: The concentration of the this compound linker is too low. | Increase the molar excess of the linker relative to the protein. A starting point of a 10-20 fold molar excess is common.[11] | |
| ADC Aggregation | Hydrophobicity of the Payload: The cytotoxic drug being conjugated is highly hydrophobic. | The "sulfo" group in the this compound linker is designed to increase hydrophilicity and reduce aggregation.[5][7][9] If aggregation is still an issue, consider optimizing the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation. |
| Premature Drug Release in vitro/in vivo | Retro-Michael Reaction: The thioether bond is reversing in the presence of other thiols (e.g., in plasma). | After the conjugation reaction, perform a ring-opening hydrolysis step by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C. Monitor the conversion by mass spectrometry.[11] This creates a more stable, non-reversible linkage. |
| Heterogeneous Product (Multiple DARs) | Incomplete Reduction or Re-oxidation: Not all disulfide bonds were reduced, or they re-oxidized before conjugation. | Optimize the reduction step with TCEP. Ensure buffers are degassed to minimize oxidation. |
| Incomplete Reaction: The conjugation reaction did not go to completion. | Increase the incubation time (e.g., overnight at 4°C) or the molar ratio of the linker. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing the this compound reaction.
Table 1: Effect of pH on Maleimide Reaction Specificity and Stability
| pH | Reaction Rate with Thiols | Reaction with Amines | Maleimide Hydrolysis Rate | Recommendation |
| < 6.5 | Slower | Negligible | Slow | Suboptimal for conjugation due to slow kinetics. |
| 6.5 - 7.5 | Optimal | Negligible | Moderate | Recommended range for optimal specificity and rate. [][11] |
| > 7.5 | Fast | Increases significantly | Fast | Not recommended due to loss of selectivity and rapid linker inactivation.[11][13] |
| 8.5 - 9.0 | Fast | High | Very Fast | Used post-conjugation to induce hydrolysis of the succinimide ring for increased stability.[11] |
Table 2: Recommended Molar Ratios for Reagents
| Reagent | Component | Recommended Molar Excess | Notes |
| Reducing Agent | TCEP (vs. Antibody) | 10-100 fold | TCEP is preferred as it does not contain thiols and often does not need to be removed before adding the maleimide linker.[18][19] |
| Linker | This compound (vs. Antibody) | 10-20 fold | This is a starting point and should be optimized for the specific antibody and desired DAR.[11] |
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds with TCEP
This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.
-
Prepare the Antibody Solution: Dissolve the antibody in a degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP in the same reaction buffer.
-
Reduction Reaction: Add a 10-100 fold molar excess of TCEP to the antibody solution.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[12]
-
Removal of Excess TCEP (if necessary): If high concentrations of TCEP are used, it may be necessary to remove the excess reducing agent using a desalting column to prevent interference with the subsequent maleimide reaction.
Protocol 2: Conjugation of this compound to a Reduced Antibody
This protocol outlines the steps for conjugating the maleimide-containing linker to the prepared antibody.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a concentrated stock solution.[11]
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution to achieve a 10-20 fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or N-acetylcysteine can be added to react with any excess maleimide linker.
-
Purification: Remove the excess linker and other small molecules from the ADC conjugate using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Reverse Phase-HPLC (RP-HPLC), or mass spectrometry.[20][21][22]
Visualized Workflows and Pathways
References
- 2. researchgate.net [researchgate.net]
- 4. njbio.com [njbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. researchgate.net [researchgate.net]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Disulfide reduction using TCEP reaction [biosyn.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent aggregation during DMAC-SPDB-sulfo conjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during DMAC-SPDB-sulfo conjugation, with a primary focus on preventing aggregation.
Troubleshooting Guide: Preventing Aggregation
Aggregation of protein conjugates is a common challenge that can significantly impact product yield, purity, and biological activity. The following sections detail the primary causes of aggregation during this compound conjugation and provide systematic solutions to mitigate these issues.
Core Issue: Hydrophobicity-Induced Aggregation
The this compound linker, while possessing a solubilizing sulfo group, can still contribute to the overall hydrophobicity of the resulting conjugate, particularly when attached to a cytotoxic drug payload. This increased surface hydrophobicity can lead to intermolecular interactions and aggregation.[1]
Solutions:
-
Optimize Solvent Composition: While this compound is often dissolved in an organic co-solvent like DMSO or DMF for the stock solution, it is crucial to minimize the final concentration of the organic solvent in the aqueous reaction mixture.[2] Add the linker solution dropwise to the protein solution with gentle stirring to avoid localized high concentrations that can promote precipitation.
-
Incorporate Solubility-Enhancing Excipients: The inclusion of certain additives in the reaction buffer can help stabilize the protein and prevent aggregation.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars | ||
| Sucrose, Trehalose | 50-250 mM | Stabilize protein structure through preferential hydration. |
| Polyols | ||
| Glycerol, Sorbitol | 5-20% (v/v) | Excluded from the protein surface, favoring the native, non-aggregated state. |
| Amino Acids | ||
| Arginine, Glycine | 50-250 mM | Can suppress protein-protein interactions and reduce aggregation. |
| Non-ionic Surfactants | ||
| Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Can prevent surface-induced aggregation and stabilize proteins. |
Core Issue: Sub-Optimal Reaction Conditions
Improper reaction parameters, such as pH, temperature, and protein concentration, can lead to protein instability and aggregation.
Solutions:
-
Control Buffer pH: The pH of the reaction buffer is critical for both the stability of the protein and the efficiency of the conjugation reaction. For the maleimide-thiol reaction, which is a common subsequent step after the initial amine reaction, a pH range of 6.5-7.5 is optimal.[3] At pH values above 7.5, the maleimide group is more susceptible to hydrolysis and can react with amines, potentially leading to cross-linking and aggregation.
-
Optimize Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[3] If aggregation is observed, try reducing the protein concentration.
-
Control Temperature and Incubation Time: Perform the conjugation reaction at a controlled temperature, typically ranging from 4°C to room temperature. While room temperature for a few hours is common, overnight incubation at 4°C can sometimes reduce aggregation.[3]
Core Issue: Intermolecular Cross-Linking and Over-Labeling
If the protein has multiple reactive sites, there is a risk of intermolecular cross-linking, where one linker molecule reacts with two separate protein molecules, leading to aggregation. Over-labeling can also alter the physicochemical properties of the protein, promoting aggregation.
Solutions:
-
Optimize Molar Ratio of Linker to Protein: The optimal molar ratio of this compound to the protein should be determined empirically. A common starting point is a 10- to 20-fold molar excess of the linker.[3] However, a very high excess of a hydrophobic linker-payload can induce aggregation.
-
Site-Specific Conjugation: If possible, consider engineering a specific conjugation site (e.g., a single cysteine residue) to achieve a more homogenous product with a controlled drug-to-antibody ratio (DAR) and reduce the risk of random, aggregation-prone labeling.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: The this compound linker is a multi-component system designed for antibody-drug conjugates (ADCs).
-
DMAC (N,N-dimethylacetamide moiety): This component is part of the reactive group that attaches to the protein.
-
SPDB (Succinimidyl 4-(2-pyridyldithio)butyrate derivative): This part of the linker contains a pyridyldithio group, which is a cleavable disulfide bond. This allows for the release of the drug payload inside the target cell where the reducing environment is higher.[4][5]
-
Sulfo Group: The sulfonate group enhances the water solubility of the linker, which can help to mitigate aggregation during the conjugation process and improve the properties of the final ADC.
Q2: My protein solution becomes turbid immediately after adding the this compound linker. What should I do?
A2: This is a strong indication of precipitation or aggregation. Here are the immediate steps to take:
-
Re-evaluate the linker dissolution: Ensure the this compound is fully dissolved in the organic co-solvent before adding it to the aqueous protein solution.
-
Slow down the addition: Add the linker solution very slowly and with gentle, continuous stirring to the protein solution.
-
Reduce the initial concentration: Try the reaction with a lower concentration of both the protein and the linker.
-
Check the buffer: Confirm that the pH of your buffer is within the optimal range and consider adding solubility-enhancing excipients as detailed in the troubleshooting guide.
Q3: How can I monitor aggregation during and after the conjugation reaction?
A3: Several techniques can be used to monitor aggregation:
-
Visual Inspection: The simplest method is to look for turbidity or precipitates in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in the solution and detect the formation of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and larger aggregates. It is also a common method for purifying the final conjugate away from aggregates and unreacted reagents.[3]
Q4: Can the purification method itself cause aggregation?
A4: Yes. It is important to purify the conjugate promptly after the reaction is complete to remove unreacted, potentially hydrophobic linkers and any aggregates that may have formed.[3] When using methods like SEC, ensure the column and buffers are compatible with your protein and will not induce further aggregation.
Experimental Protocol: this compound Conjugation with Minimized Aggregation
This protocol provides a general framework. Optimization of specific parameters for your protein is recommended.
1. Materials:
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).
-
This compound linker.
-
Anhydrous DMSO or DMF.
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (for subsequent maleimide reaction if applicable). Consider adding stabilizing excipients.
-
Reducing agent (optional, for exposing thiols): TCEP (tris(2-carboxyethyl)phosphine).
-
Purification system (e.g., SEC column).
2. Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the conjugation buffer to remove any interfering substances.
-
Adjust the protein concentration to a working range (e.g., 1-10 mg/mL). Lower concentrations are less prone to aggregation.[3]
-
-
(Optional) Reduction of Disulfide Bonds:
-
If your conjugation strategy involves targeting cysteine residues, add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Slowly add the desired volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light.
-
-
Purification:
-
Purify the conjugate using an SEC column to remove excess linker and any aggregates.
-
Monitor the elution profile to separate the monomeric conjugate from aggregates and unreacted reagents.
-
Diagrams
References
Navigating DMAC-SPDB-sulfo Conjugation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the conjugation of DMAC-SPDB-sulfo to antibodies, a critical step in the development of antibody-drug conjugates (ADCs). Here, you will find answers to frequently asked questions, detailed troubleshooting guides to overcome common experimental hurdles, and standardized protocols to enhance the efficiency and reproducibility of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: The this compound linker is a multi-functional reagent designed for cleavable antibody-drug conjugation.
-
DMAC (dimethylacetamide): While not part of the final linker structure, DMAC is often used as a solvent for water-insoluble payloads.
-
SPDB (succinimidyl 4-(2-pyridyldithio)butyrate): This portion contains the pyridyldithio group, which reacts with thiol groups on a payload molecule, forming a cleavable disulfide bond. This bond is designed to be stable in circulation but readily cleaved inside the target cell, releasing the active drug.
-
Sulfo (sulfosuccinimidyl): The N-hydroxysulfosuccinimide (sulfo-NHS) ester group reacts with primary amines (like the side chain of lysine residues) on the antibody, forming a stable amide bond. The "sulfo" group enhances the water solubility of the linker, facilitating the conjugation reaction in aqueous buffers.[1]
Q2: What is the optimal pH for this compound conjugation?
A2: The optimal pH for the reaction between the sulfo-NHS ester of the linker and the primary amines on the antibody is typically in the range of 7.2 to 8.5.[1][2] A slightly alkaline pH promotes the deprotonation of lysine's amine group, increasing its nucleophilicity and reactivity towards the NHS ester. However, at pH values above 8.5, the hydrolysis of the NHS ester can significantly increase, reducing the conjugation efficiency.[3][4]
Q3: What are common causes of low Drug-to-Antibody Ratio (DAR)?
A3: A low DAR can result from several factors:
-
Suboptimal pH: The reaction buffer's pH may be too low, leading to protonated and unreactive amine groups on the antibody, or too high, causing hydrolysis of the linker.
-
Presence of interfering substances: Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide can compete with the antibody for reaction with the linker.[5]
-
Low molar ratio of linker to antibody: An insufficient amount of the this compound linker will result in incomplete conjugation.
-
Antibody quality and concentration: Low antibody concentration can decrease reaction kinetics, and impurities in the antibody preparation can interfere with the conjugation.
-
Hydrolysis of the linker: The sulfo-NHS ester is moisture-sensitive and can hydrolyze over time if not stored and handled properly.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound conjugation experiments.
Issue 1: Low Conjugation Efficiency (Low DAR)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Buffer Composition | Ensure the conjugation buffer is free of primary amines (e.g., Tris, glycine) and preservatives (e.g., sodium azide). Perform buffer exchange into a suitable buffer like PBS (pH 7.2-7.4) or bicarbonate buffer (pH 8.0-8.5).[5] | Competing amines and certain additives will react with the sulfo-NHS ester, reducing the amount of linker available to conjugate to the antibody. |
| Suboptimal Reaction pH | Verify and adjust the pH of the conjugation buffer to be within the optimal range of 7.2-8.5.[1][2] | This pH range ensures that the lysine residues on the antibody are sufficiently deprotonated and reactive while minimizing linker hydrolysis. |
| Insufficient Molar Ratio of Linker | Increase the molar excess of the this compound linker relative to the antibody. A typical starting point is a 5-20 fold molar excess.[5] | A higher concentration of the linker will drive the reaction towards completion, increasing the likelihood of achieving the desired DAR. |
| Low Antibody Concentration | Concentrate the antibody solution to at least 1-2 mg/mL before conjugation.[5] | Higher concentrations of reactants increase the frequency of molecular collisions, leading to a more efficient reaction. |
| Linker Instability/Hydrolysis | Use freshly prepared or properly stored this compound linker. Avoid repeated freeze-thaw cycles and exposure to moisture.[3][4] | The sulfo-NHS ester is susceptible to hydrolysis, which deactivates it. Using a fresh, active linker is crucial for high conjugation efficiency. |
Issue 2: Antibody Aggregation Post-Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| High DAR and Increased Hydrophobicity | Optimize the molar ratio of the linker to achieve a lower, more controlled DAR. | The attachment of multiple hydrophobic drug-linker complexes can increase the overall hydrophobicity of the antibody, leading to aggregation. |
| Inappropriate Buffer Conditions | Ensure the final formulation buffer has a pH and ionic strength that are optimal for the stability of the specific antibody-drug conjugate. | The stability of the conjugated antibody can be highly dependent on the buffer environment. |
| Presence of Unreacted Crosslinker | Purify the ADC promptly after the reaction to remove any unreacted or hydrolyzed linker. | Residual crosslinking reagents can potentially lead to intermolecular crosslinking and aggregation. |
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the conjugation efficiency, represented by the Drug-to-Antibody Ratio (DAR). Please note that these are representative data and optimal conditions may vary for different antibodies and payloads.
Table 1: Effect of Reaction pH on DAR
| pH | Average DAR | Standard Deviation |
| 6.5 | 1.8 | 0.3 |
| 7.0 | 2.5 | 0.2 |
| 7.5 | 3.8 | 0.2 |
| 8.0 | 4.2 | 0.1 |
| 8.5 | 3.5 | 0.3 |
| 9.0 | 2.1 | 0.4 |
Table 2: Effect of Linker:Antibody Molar Ratio on DAR
| Molar Ratio (Linker:Antibody) | Average DAR | Standard Deviation |
| 3:1 | 1.5 | 0.2 |
| 5:1 | 2.8 | 0.2 |
| 10:1 | 4.1 | 0.1 |
| 15:1 | 4.8 | 0.3 |
| 20:1 | 5.2 | 0.4 |
Table 3: Effect of Reaction Time on DAR
| Reaction Time (hours) | Average DAR | Standard Deviation |
| 0.5 | 2.1 | 0.3 |
| 1.0 | 3.5 | 0.2 |
| 2.0 | 4.0 | 0.1 |
| 4.0 | 4.1 | 0.2 |
| 8.0 | 4.1 | 0.2 |
Experimental Protocols
Protocol 1: this compound Conjugation to an Antibody
This protocol outlines the steps for conjugating the this compound linker to primary amines on an antibody.
Materials:
-
Antibody (in a suitable buffer like PBS, pH 7.2-7.4)
-
This compound linker
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines or preservatives, perform a buffer exchange into the Conjugation Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted linker.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-drug conjugate from unreacted linker and other byproducts using a suitable purification method, such as size-exclusion chromatography.
-
-
Characterization:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cedarlanelabs.com [cedarlanelabs.com]
- 4. bidmc.org [bidmc.org]
- 5. mesoscale.com [mesoscale.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DMAC-SPDB-sulfo Reactions
Welcome to the technical support center for DMAC-SPDB-sulfo reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and other common issues encountered during the conjugation of molecules using the sulfo-SPDB linker.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
A this compound reaction refers to a bioconjugation process that utilizes a sulfo-SPDB linker to connect a molecule, typically a cytotoxic drug, to a biomolecule, such as an antibody, to form an antibody-drug conjugate (ADC). DMAC (dimethylacetamide) is often used as a co-solvent to dissolve the hydrophobic drug-linker complex. The sulfo-SPDB linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues on an antibody) and a pyridyl-disulfide group that can be cleaved under reducing conditions, such as inside a cell, to release the payload. The "sulfo" group enhances the water solubility of the linker.[]
Q2: What is the primary mechanism of the sulfo-SPDB conjugation reaction?
The primary mechanism is a nucleophilic acyl substitution. The NHS ester end of the sulfo-SPDB linker reacts with a deprotonated primary amine on the biomolecule to form a stable amide bond. This reaction is highly dependent on the pH of the reaction buffer.[2][]
Q3: Why is a slightly basic pH (7.2-8.5) recommended for this reaction?
A slightly basic pH is crucial for two competing reasons. First, it ensures that a sufficient concentration of the primary amines on the protein are deprotonated and therefore nucleophilic, which is necessary for the reaction to proceed.[2][4] Second, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which deactivates the linker and reduces the conjugation yield.[4][5]
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in bioconjugation reactions. The following guide provides a systematic approach to identifying and resolving the root causes of low yield in your this compound reactions.
Issue 1: Low or No Yield of the Desired Conjugate
Possible Cause 1: Inactive sulfo-SPDB Linker due to Hydrolysis
The NHS ester on the sulfo-SPDB linker is highly susceptible to hydrolysis, which renders it incapable of reacting with the amine groups on your biomolecule.
-
Solution:
-
Fresh Reagents: Always use a fresh vial of the sulfo-SPDB linker or one that has been stored under appropriate desiccated conditions. Avoid repeated opening and closing of the container. Once dissolved in an organic solvent like DMSO or DMAC, the linker should be used immediately.[6]
-
Anhydrous Solvents: Ensure that the DMAC or DMSO used to dissolve the linker is anhydrous, as trace amounts of water can lead to hydrolysis.
-
Optimal pH: Maintain the reaction pH within the optimal range of 7.2-8.5.[4][7] Use a freshly prepared, amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate.[2][8]
-
Possible Cause 2: Suboptimal Reaction Conditions
The efficiency of the conjugation reaction is highly sensitive to several experimental parameters.
-
Solution:
-
Molar Ratio: Optimize the molar ratio of the sulfo-SPDB linker to your biomolecule. A common starting point is a 5- to 20-fold molar excess of the linker.[9] However, this may need to be empirically determined for your specific molecules.
-
Temperature: The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.[][10] Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.[8]
-
Protein Concentration: A higher protein concentration (e.g., >2 mg/mL) can favor the desired aminolysis reaction over the competing hydrolysis reaction.[]
-
Possible Cause 3: Issues with the Biomolecule (e.g., Antibody)
The state of your biomolecule can significantly impact the conjugation efficiency.
-
Solution:
-
Buffer Exchange: Ensure that the biomolecule is in an amine-free buffer prior to the reaction. Buffers containing primary amines, such as Tris, will compete with your biomolecule for the NHS ester.[11] Perform a buffer exchange into a suitable reaction buffer if necessary.
-
Protein Aggregation: The addition of a hydrophobic drug-linker may cause the final conjugate to aggregate and precipitate out of solution, leading to a lower yield of soluble product.[12][13] Consider optimizing the drug-to-antibody ratio (DAR) and the formulation buffer to improve solubility.
-
Issue 2: Inconsistent Batch-to-Batch Yield
Variability between experiments can make it difficult to obtain reproducible results.
-
Solution:
-
Standardize Protocols: Strictly adhere to a standardized protocol for all steps, including reagent preparation, reaction time, temperature, and purification.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including the sulfo-SPDB linker, solvents, and buffers.
-
Characterize Conjugates: Consistently characterize each batch of the final conjugate to determine the drug-to-antibody ratio (DAR) and the percentage of unconjugated biomolecule. This will help to identify any deviations in the process.
-
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The following table summarizes the approximate half-life of NHS esters at different pH values and temperatures.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 9.0 | Room Temperature | ~10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[8]
Experimental Protocols
General Protocol for Antibody Conjugation with sulfo-SPDB
This protocol provides a general guideline. Optimization will be required for specific antibodies and drug-linkers.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
sulfo-SPDB linker
-
Anhydrous dimethylacetamide (DMAC) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Antibody:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Prepare the sulfo-SPDB Linker Solution:
-
Immediately before use, dissolve the sulfo-SPDB linker in anhydrous DMAC or DMSO to a concentration of 1-10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the dissolved sulfo-SPDB linker to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.
-
-
Quench the Reaction (Optional):
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unconjugated linker and other small molecules by size-exclusion chromatography or dialysis.
-
-
Characterize the Conjugate:
Visualizations
Caption: A typical experimental workflow for a this compound conjugation reaction.
Caption: A logical workflow for troubleshooting common causes of low yield.
References
- 2. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The effect of temperature on the binding kinetics and equilibrium constants of monoclonal antibodies to cell surface antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pharmiweb.com [pharmiweb.com]
- 16. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
DMAC-SPDB-sulfo Linker Technical Support Center
Welcome to the technical support center for the DMAC-SPDB-sulfo linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cleavage of this linker and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the cleavage mechanism of the this compound linker?
A1: The this compound linker is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] The core of its cleavage mechanism lies in the disulfide bond within the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) component.[] This disulfide bond is susceptible to reduction in environments with high concentrations of reducing agents, such as glutathione found within tumor cells.[3][] The cleavage occurs via a thiol-disulfide exchange reaction, leading to the release of the conjugated payload.[5] The "sulfo" modification enhances the water solubility of the linker.
Q2: What are the recommended reducing agents for cleaving the this compound linker in a laboratory setting?
A2: For in vitro analysis and cleavage optimization, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are the most commonly used reducing agents to break the disulfide bond in SPDB linkers.[5][6][7] The choice between DTT and TCEP may depend on the specific experimental conditions and downstream analytical methods.
Q3: Can pH influence the cleavage efficiency of the this compound linker?
A3: Yes, pH can play a role in the cleavage of disulfide bonds. Some studies have indicated that chemical reduction of disulfide-linked ADCs can be effectively carried out at a basic pH.[6] However, it is also important to consider that alkaline environments can potentially promote disulfide bond scrambling, which could affect the homogeneity of the ADC.[8] Therefore, pH should be considered as a parameter for optimization in your specific experimental setup.
Q4: Why might I be observing incomplete cleavage of my ADC?
A4: Incomplete cleavage of a disulfide linker like SPDB can be due to several factors. Steric hindrance around the disulfide bond, a feature sometimes intentionally designed to improve plasma stability, can slow down the rate of cleavage.[5] Additionally, the concentration of the reducing agent may be insufficient, or the incubation time and temperature may not be optimal. It is also crucial to ensure proper mixing and solution conditions during the cleavage reaction.
Troubleshooting Guides
Issue: Low or Inconsistent Payload Release
If you are experiencing lower than expected or variable release of your payload from the this compound linker, consider the following optimization strategies. The following table provides starting points for optimizing cleavage conditions.
| Parameter | Recommended Range | Notes |
| Reducing Agent | DTT or TCEP | DTT is a strong reducing agent, while TCEP is odorless and effective over a wider pH range. |
| DTT Concentration | 10 mM - 100 mM | Higher concentrations may be needed for sterically hindered linkers.[5] |
| TCEP Concentration | 2.5 - 5 molar equivalents | A starting point for optimization; may need to be adjusted based on the specific ADC.[9] |
| Incubation Temperature | 37°C | Incubation at 37°C generally provides a good balance between reaction rate and protein stability.[5][10] |
| Incubation Time | 1 - 4 hours | The optimal time will depend on the specific ADC and the concentration of the reducing agent.[5] |
| pH | 7.0 - 8.5 | While neutral pH is a common starting point, a slightly basic pH may enhance reduction.[6] |
Experimental Protocols
Protocol: In Vitro Cleavage of this compound Linker and Quantification of Payload Release
This protocol outlines a general procedure for the in vitro cleavage of an ADC containing the this compound linker using DTT and subsequent analysis of the released payload by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
ADC with this compound linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in a suitable solvent)
-
LC-MS system
Procedure:
-
Prepare the ADC solution: Dilute the ADC to a final concentration of 1 mg/mL in PBS.
-
Initiate the cleavage reaction: Add DTT stock solution to the ADC solution to achieve a final concentration within the 10-100 mM range.[5]
-
Incubate: Incubate the reaction mixture at 37°C for a duration of 1 to 4 hours. Optimization of incubation time may be required.[5]
-
Quench the reaction (optional): To stop the reaction, an alkylating agent like N-ethylmaleimide (NEM) can be added to cap the free thiols.[5]
-
Sample analysis: Analyze the reaction mixture using LC-MS to identify and quantify the released payload and the cleaved linker fragments.[5][6]
Visual Guides
References
- 1. This compound | CAS#:663599-07-3 | Chemsrc [chemsrc.com]
- 3. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying DMAC-SPDB-sulfo Antibody-Drug Conjugates
Welcome to the technical support center for the purification of ADCs utilizing the DMAC-SPDB-sulfo linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The main challenges in purifying these ADCs arise from the inherent properties of the linker and the conjugation process itself. Key issues include:
-
Product Heterogeneity: The conjugation reaction typically yields a mixture of species, including unconjugated antibody (DAR=0), ADCs with varying drug-to-antibody ratios (DARs), and residual free drug-linker.
-
Aggregation: While the "sulfo" moiety in the linker is designed to increase hydrophilicity, the hydrophobic nature of many payloads can still promote ADC aggregation.[1] Aggregation is a critical quality attribute to control as it can impact both the efficacy and safety of the ADC.
-
Linker Instability: The this compound linker contains a disulfide bond ("SPDB") which is cleavable. This makes it susceptible to reduction, potentially leading to premature drug release if the purification conditions are not carefully controlled.[2]
-
Removal of Impurities: Efficient removal of process-related impurities, such as unconjugated drug-linker and solvents, is crucial to prevent potential toxicity.[3]
Q2: How does the this compound linker influence the purification strategy?
The this compound linker has two key features that impact purification:
-
Cleavable Disulfide Bond: The disulfide bond is susceptible to reducing agents. Therefore, purification methods should avoid harsh reducing conditions that could cleave the linker and release the payload.[2]
-
Hydrophilic "Sulfo" Group: The presence of a sulfonate group increases the hydrophilicity of the linker-payload.[1] This can be advantageous in reducing aggregation and may influence the choice of chromatography conditions, particularly in Hydrophobic Interaction Chromatography (HIC).[4]
Q3: Which chromatography techniques are most effective for purifying this compound ADCs?
A multi-step chromatography approach is often necessary. The most common and effective techniques are:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[] It can effectively resolve different DAR species, as each additional drug-linker moiety increases the overall hydrophobicity of the ADC.
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It is highly effective for removing high molecular weight aggregates and smaller impurities like unconjugated drug-linker.[] SEC is typically performed under mild conditions, which is beneficial for the stability of the ADC.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be used to remove impurities such as host cell proteins and DNA, and in some cases, can also separate different DAR species.[]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| Low ADC Recovery | ADC Aggregation and Precipitation: The hydrophobic payload can cause the ADC to aggregate and precipitate, especially at high concentrations or in certain buffer conditions. | - Optimize buffer conditions (pH, ionic strength).- Include excipients like arginine or polysorbates to reduce aggregation.- Perform purification at a lower temperature. |
| Non-specific Binding to Chromatography Resin: The ADC may be interacting too strongly with the chromatography matrix. | - Adjust the mobile phase composition (e.g., lower salt concentration in HIC, different pH in IEX).- Screen different chromatography resins with varying hydrophobicity or charge characteristics. | |
| Poor Resolution of DAR Species in HIC | Inappropriate Salt Concentration or Gradient: The salt concentration and gradient slope are critical for achieving good separation in HIC. | - Optimize the ammonium sulfate concentration in the binding and elution buffers.- Experiment with different gradient slopes (shallower gradients often improve resolution). |
| Unsuitable HIC Resin: The hydrophobicity of the HIC resin may not be optimal for the specific ADC. | - Screen a panel of HIC resins with different ligand densities and hydrophobicity (e.g., Butyl, Phenyl, Ether). | |
| Presence of Aggregates in Final Product | Inefficient SEC Step: The SEC column may be overloaded, or the resolution may be insufficient to separate monomers from aggregates. | - Reduce the sample loading volume on the SEC column.- Use a longer SEC column or a resin with a smaller particle size for higher resolution.- Optimize the mobile phase to minimize secondary interactions with the column. |
| Aggregation Induced During Purification: Certain buffer conditions or high protein concentrations during intermediate steps can induce aggregation. | - Analyze samples at each step of the purification process to identify where aggregation is occurring.- Adjust buffer conditions or protein concentration at the problematic step. | |
| Unconjugated Antibody or Free Drug-Linker in Final Product | Incomplete Separation in HIC or SEC: The chromatography steps may not be fully resolving the desired ADC from these impurities. | - For HIC, optimize the gradient to ensure complete elution of the unconjugated antibody before the ADC.- For SEC, ensure the column has sufficient resolution to separate the ADC from the smaller free drug-linker. |
| Linker Cleavage During Purification: The disulfide bond in the SPDB linker may be getting reduced. | - Avoid the use of reducing agents in all purification buffers.- Ensure all buffers are freshly prepared and de-gassed to minimize dissolved oxygen, which can participate in redox reactions. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Separation
This protocol provides a general framework for separating different DAR species of a this compound ADC. Optimization will be required for each specific ADC.
Materials:
-
HIC Column (e.g., Phenyl, Butyl, or Ether-based)
-
Buffer A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
Crude ADC mixture
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.
-
Sample Preparation: Dilute the crude ADC mixture with Buffer A to a final ammonium sulfate concentration of approximately 1 M.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with 5 CVs of Buffer A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy and SDS-PAGE or mass spectrometry to identify the fractions containing the desired DAR species.
Size Exclusion Chromatography (SEC) for Aggregate and Impurity Removal
This protocol describes a general method for removing aggregates and small molecule impurities.
Materials:
-
SEC Column (e.g., with a fractionation range suitable for monoclonal antibodies)
-
SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
HIC-purified ADC fractions
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the SEC mobile phase.
-
Sample Preparation: Pool the HIC fractions containing the desired ADC species and concentrate if necessary.
-
Sample Injection: Inject the ADC sample onto the SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak, separating it from earlier-eluting aggregates and later-eluting smaller impurities.
-
Analysis: Analyze the collected fractions for purity and aggregate content using methods such as dynamic light scattering (DLS) and analytical SEC.
Visualizations
Caption: A typical two-step chromatography workflow for the purification of ADCs.
Caption: A logical flowchart for troubleshooting common ADC purification issues.
References
Navigating Bioconjugation: A Technical Support Center for DMAC-SPDB-sulfo
For researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs), the choice of linker is critical to ensuring efficacy and stability. The DMAC-SPDB-sulfo linker is a valuable tool in this field, but like any complex chemical reagent, its use can present challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: this compound is a cleavable linker used in bioconjugation, particularly for the synthesis of ADCs. It is comprised of three key functional components:
-
Sulfo-NHS ester: An N-hydroxysulfosuccinimide ester group that reacts with primary amines (like the side chain of lysine residues) on antibodies to form a stable amide bond. The "sulfo" group enhances the water solubility of the linker.
-
SPDB (Succinimidyl pyridyldithiobutyrate) derivative: This portion contains a disulfide bond, which is designed to be stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is found at high concentrations inside tumor cells. This allows for the targeted release of the cytotoxic payload.
-
DMAC moiety: In the context of the CAS number 663599-07-3, the "DMAC" component refers to a dimethylaminocarbonyl group attached to the pyridine ring of the SPDB linker.
Q2: What is the primary intended reaction of this compound?
A2: The primary reaction is the formation of a stable amide bond between the sulfo-NHS ester of the linker and a primary amine on a biomolecule, typically a lysine residue on an antibody. This is the crucial first step in attaching the linker-payload construct to the antibody.
Q3: What are the most common side reactions associated with this compound?
A3: The two most common side reactions are:
-
Hydrolysis of the Sulfo-NHS Ester: The sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, which results in an inactive carboxylic acid that can no longer react with the antibody. This is a competitive reaction to the desired amidation.
-
Premature Cleavage of the Disulfide Bond: The disulfide bond in the SPDB linker can undergo thiol-disulfide exchange with free thiols in the bloodstream (e.g., cysteine, albumin) before the ADC reaches the target tumor cell. This leads to the premature release of the cytotoxic payload and potential off-target toxicity.
Troubleshooting Guide: Side Reactions and Avoidance Strategies
This guide provides a structured approach to identifying and mitigating common side reactions when using the this compound linker.
Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Possible Cause: Hydrolysis of the Sulfo-NHS Ester
The sulfo-NHS ester is the reactive group responsible for attaching the linker to the antibody. Its hydrolysis is a major cause of low conjugation yields.
Avoidance and Mitigation Strategies:
-
pH Control: The pH of the reaction buffer is a critical factor. While the aminolysis reaction is faster at higher pH, so is hydrolysis. The optimal pH is a compromise, typically in the range of 7.2-8.5.[1] It is recommended to start with a pH of around 7.4 and optimize from there.
-
Temperature Management: Perform the conjugation reaction at room temperature or 4°C. Lower temperatures can help to slow down the rate of hydrolysis, though this may also slow down the desired conjugation reaction, requiring longer incubation times.
-
Fresh Reagents: Always use freshly prepared solutions of the this compound linker. The linker is susceptible to hydrolysis even when stored in solution, so preparing it immediately before use is crucial.
-
Antibody Concentration: A higher concentration of the antibody can favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.[2]
-
Buffer Composition: Use amine-free buffers such as phosphate-buffered saline (PBS). Buffers containing primary amines, like Tris, will compete with the antibody for reaction with the linker.
| Parameter | Condition | Effect on Hydrolysis | Recommendation |
| pH | < 7.0 | Slow | Suboptimal for aminolysis |
| 7.2 - 8.5 | Moderate to Fast | Optimal range for balancing aminolysis and hydrolysis | |
| > 8.5 | Very Fast | Increased risk of significant hydrolysis | |
| Temperature | 4°C | Slow | May require longer reaction times |
| Room Temp (20-25°C) | Moderate | Good starting point for optimization | |
| Reagent Prep | Pre-dissolved & Stored | High | Prepare fresh immediately before use |
Issue 2: Premature Payload Release and Off-Target Toxicity
Possible Cause: Instability of the Disulfide Bond
The disulfide bond in the SPDB linker is designed for intracellular cleavage. However, it can be prematurely cleaved in the bloodstream through thiol-disulfide exchange.
Avoidance and Mitigation Strategies:
-
Steric Hindrance: The stability of the disulfide bond can be influenced by steric hindrance around the bond. While the core this compound structure is set, for future linker design, introducing bulky groups (e.g., methyl groups) adjacent to the disulfide bond can increase its stability in plasma.
-
Plasma Stability Assays: It is crucial to experimentally determine the stability of your ADC in plasma. This can be done by incubating the ADC in plasma from the relevant species (e.g., human, mouse) and analyzing for the release of the free payload over time using techniques like HPLC or LC-MS.
| Factor | Influence on Disulfide Stability | Recommendation |
| Free Thiols in Plasma | Can lead to premature cleavage | Characterize plasma stability of the final ADC |
| Steric Hindrance | Increased hindrance enhances stability | A key consideration in linker design |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol provides a general guideline. Optimization of molar ratios, reaction times, and buffer conditions is recommended for each specific antibody-payload combination.
-
Antibody Preparation:
-
Dialyze the antibody into an amine-free buffer, such as PBS (phosphate-buffered saline) at pH 7.2-7.4.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-payload construct in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound-payload stock solution to the antibody solution. The molar excess of the linker-payload to the antibody will determine the final drug-to-antibody ratio (DAR). A common starting point is a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted linker-payload and other small molecules by size exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) or through dialysis. The purification buffer should be suitable for the stability of the final ADC (e.g., PBS).
-
Protocol for ADC Characterization by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and assess the heterogeneity of the ADC population.
-
Instrumentation: An HPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 6.95).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 6.95, with 20% isopropanol).
-
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a gradient of increasing Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm. The peaks correspond to different DAR species (DAR0, DAR2, DAR4, etc.).
-
The average DAR can be calculated from the peak areas.
-
Visualizing Workflows and Relationships
DOT Script for this compound Conjugation and Side Reactions
Caption: Key reactions involving the this compound linker.
DOT Script for Experimental Workflow: From Conjugation to Characterization
References
Technical Support Center: Refining DMAC-SPDB-sulfo Protocol for Specific Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DMAC-SPDB-sulfo linker for antibody-drug conjugate (ADC) development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of antibodies with the this compound linker.
| Symptom/Issue | Potential Cause | Recommended Action |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient reaction between the antibody and the this compound linker. | Optimize Reaction pH: The NHS-ester group of the linker reacts with primary amines (lysine residues) on the antibody. Ensure the reaction buffer pH is in the range of 7.2-8.5 for optimal conjugation. Increase Molar Excess of Linker: A higher molar ratio of the linker to the antibody can drive the reaction forward. Start with a 5-10 fold molar excess and titrate as needed. Check Antibody Purity: Impurities in the antibody solution can compete with the conjugation reaction. Ensure the antibody is highly purified (>95%).[1] Verify Linker Integrity: Ensure the this compound linker has been stored correctly and has not hydrolyzed. Reconstitute the linker immediately before use. |
| Low number of accessible lysine residues on the antibody. | Antibody Characterization: Analyze the antibody sequence to determine the number and location of lysine residues. Some antibodies may have fewer accessible lysines for conjugation. Consider Alternative Conjugation Strategies: If lysine conjugation is consistently yielding low DAR, consider alternative site-specific conjugation methods if compatible with your research goals. | |
| Antibody Aggregation | Increased hydrophobicity of the ADC after conjugation. | Optimize DAR: Higher drug loading increases the hydrophobicity of the ADC, which can lead to aggregation.[2] Aim for a lower, more homogenous DAR. Formulation Optimization: Include excipients such as polysorbates (e.g., Polysorbate 20) in the formulation to prevent aggregation.[3][4] Control Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) to reduce the rate of aggregation. Purification: Immediately after conjugation, purify the ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates.[5] |
| Improper buffer conditions. | Buffer Screening: Screen different buffer systems and pH ranges to find conditions that minimize aggregation for your specific antibody. | |
| Premature Drug Release (Linker Instability) | Reduction of the disulfide bond in the linker before reaching the target. | Minimize Exposure to Reducing Agents: Ensure all buffers and reagents used during and after conjugation are free of reducing agents until the intended cleavage is desired. Storage Conditions: Store the purified ADC in a slightly acidic buffer (pH 6.0-6.5) to enhance the stability of the disulfide bond. |
| Difficulty in Purifying the ADC | Heterogeneity of the conjugated species. | Optimize Chromatography Method: Develop a robust purification method using HIC, which can separate ADC species with different DARs based on their hydrophobicity.[6][7] Ion-exchange chromatography (IEX) can also be effective.[5] Tangential Flow Filtration (TFF): TFF can be used for buffer exchange and removal of unconjugated linker and drug.[5] |
| Co-elution of aggregated and monomeric ADC. | Size-Exclusion Chromatography (SEC): Use SEC to effectively separate monomeric ADC from aggregates.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
A1: this compound is a bifunctional, cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[9][10][11] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chains of lysine residues) on the antibody, forming a stable amide bond. The other end of the linker has a pyridyldithio group, which forms a disulfide bond with a thiol-containing cytotoxic drug. The "sulfo" group increases the water solubility of the linker. The disulfide bond is designed to be stable in the bloodstream but can be cleaved by reducing agents like glutathione, which are present at higher concentrations inside cells, leading to the targeted release of the drug.[]
Q2: What is a typical starting molar ratio of this compound to antibody?
A2: A common starting point is a 5- to 20-fold molar excess of the linker to the antibody. The optimal ratio will depend on the specific antibody and the desired drug-to-antibody ratio (DAR) and should be determined empirically.
Q3: How can I determine the drug-to-antibody ratio (DAR) of my final ADC?
A3: The DAR can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the concentrations of each can be determined and the ratio calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the quantification of each species and the calculation of the average DAR.[7][13]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can reveal the distribution of different drug-loaded species, providing a precise DAR value.[14]
Q4: What are the critical parameters to control during the conjugation reaction?
A4: The following parameters are crucial for a successful conjugation:
-
pH: Maintain a pH of 7.2-8.5 for the reaction between the NHS-ester and the antibody's primary amines.
-
Temperature: The reaction is typically performed at room temperature or 4°C. Lower temperatures can help to minimize antibody aggregation.
-
Reaction Time: The reaction is usually complete within 1-2 hours.
-
Antibody Concentration: A higher antibody concentration (e.g., >1 mg/mL) can improve conjugation efficiency.[1]
Q5: How should I purify my ADC after conjugation with this compound?
A5: Purification is essential to remove unconjugated antibody, excess linker, free drug, and aggregates. A multi-step approach is often necessary:
-
Buffer Exchange: Use tangential flow filtration (TFF) or a desalting column to remove excess, unreacted linker and drug.[5]
-
Chromatography: Employ techniques like Size-Exclusion Chromatography (SEC) to remove aggregates and Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) to separate ADCs with different DARs.[5][8][13]
Experimental Protocols
Protocol 1: General Antibody-DMAC-SPDB-sulfo Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using the this compound linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS), free of primary amines like Tris.
-
This compound linker
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Thiol-containing cytotoxic drug
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., SEC, HIC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Activation:
-
Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Antibody-Linker Conjugation:
-
Add the desired molar excess of the dissolved linker to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Antibody-Linker Intermediate:
-
Remove the excess linker by buffer exchanging the reaction mixture into the Reaction Buffer using a desalting column or TFF.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add a 2-5 fold molar excess of the drug to the purified antibody-linker intermediate.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond reduction.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM Tris-HCl.
-
-
Final Purification:
-
Purify the final ADC using SEC to remove aggregates, followed by HIC to isolate ADC species with the desired DAR.
-
Protocol 2: DAR Determination by UV-Vis Spectroscopy
Procedure:
-
Measure the absorbance of the purified ADC at 280 nm and the wavelength of maximum absorbance for the conjugated drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of Emtansine Onto Trastuzumab Promotes Aggregation of the Antibody-Drug Conjugate by Reducing Repulsive Electrostatic Interactions and Increasing Hydrophobic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS#:663599-07-3 | Chemsrc [chemsrc.com]
- 13. chromacon.com [chromacon.com]
- 14. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to DMAC-SPDB-sulfo and Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development
This guide provides an objective comparison between the cleavable DMAC-SPDB-sulfo linker and non-cleavable linkers used in the construction of Antibody-Drug Conjugates (ADCs). We will delve into their mechanisms of action, comparative performance data, and the experimental protocols used for their evaluation, offering researchers and drug developers a comprehensive resource for informed linker selection.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.[][2] The choice between a cleavable and a non-cleavable linker strategy is fundamental to the design of a successful ADC.
-
Cleavable Linkers , such as this compound, are designed to be stable in systemic circulation and release their payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[2][3]
-
Non-Cleavable Linkers form a stable bond between the antibody and the payload. The release of the cytotoxic agent relies on the complete proteolytic degradation of the antibody within the lysosome after the ADC is internalized by the target cell.[4][5][6]
This guide focuses on this compound, a disulfide-based linker that is cleaved in the reducing environment of the cell, and compares its characteristics to those of common non-cleavable linkers like maleimidocaproyl (MC) and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[4][7][8]
Mechanism of Action and Payload Release
The fundamental difference between these linker types lies in their payload release mechanism.
This compound (Cleavable): This linker utilizes a disulfide bond that is susceptible to cleavage by reducing agents like glutathione, which is found in significantly higher concentrations inside cells compared to the bloodstream.[9][10] This differential allows for payload release predominantly within the intracellular environment. The "sulfo" modification enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the ADC.
Caption: Payload release from a this compound linked ADC.
Non-Cleavable Linkers: ADCs with non-cleavable linkers must be internalized and trafficked to the lysosome.[5][11] There, lysosomal proteases degrade the entire antibody, releasing the payload still attached to the linker and the amino acid residue (e.g., cysteine or lysine) through which it was conjugated. This complex is the active cytotoxic agent.[11]
Caption: Payload release from a non-cleavable linked ADC.
Performance Comparison
The choice of linker significantly impacts key performance attributes of an ADC. Non-cleavable linkers are generally associated with higher plasma stability, which can lead to an improved therapeutic window and reduced off-target toxicity.[4][12] Cleavable linkers, however, can enable a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[9][]
| Parameter | This compound (Cleavable) | Non-Cleavable Linker (e.g., MCC) | Rationale |
| Plasma Stability | Good to Very Good | Excellent | Non-cleavable linkers possess highly stable bonds (e.g., thioether) that are not susceptible to chemical or enzymatic cleavage in plasma.[4][12] Disulfide bonds can be slowly reduced. |
| Payload Release Mechanism | Reductive Cleavage (Intracellular) | Proteolytic Degradation (Lysosomal) | Relies on high intracellular glutathione concentrations versus complete antibody digestion.[5][9] |
| Bystander Killing Effect | Yes (Potent) | Limited to None | The released free payload from a cleavable linker can often diffuse across cell membranes. The payload-linker-amino acid complex from a non-cleavable linker is typically charged and membrane-impermeable.[5][7] |
| Off-Target Toxicity | Potentially Higher | Potentially Lower | Higher plasma stability of non-cleavable linkers minimizes premature payload release, thus reducing systemic exposure and toxicity.[4][7][14] |
| Payload Compatibility | Broad | More Restricted | The potency of some payloads (e.g., MMAE) is significantly reduced when attached to the linker and an amino acid, making them less suitable for non-cleavable strategies.[5][] |
| Therapeutic Window | Variable | Potentially Wider | The enhanced stability and lower off-target toxicity can contribute to a better overall therapeutic index for non-cleavable ADCs.[4][12] |
Payload Mechanism of Action: Tubulin Inhibition
Many payloads used in ADCs, such as maytansinoids (DM1, DM4) and auristatins (MMAE, MMAF), function by inhibiting tubulin polymerization.[10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Signaling pathway for tubulin-inhibiting ADC payloads.
Key Experimental Protocols
Evaluating the performance of ADCs with different linkers requires robust and standardized assays.
A. In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of ADC required to kill 50% of a target cell population (IC50) and is a primary measure of in vitro potency.
References
- 2. biotechinformers.com [biotechinformers.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. creativepegworks.com [creativepegworks.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. adcreview.com [adcreview.com]
- 14. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity Assays of DM4-SPDB-sulfo Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cytotoxicity assays for Antibody-Drug Conjugates (ADCs) utilizing the DM4 payload conjugated via a sulfo-SPDB linker. It is designed to offer an objective overview of the product's performance against other alternatives, supported by experimental data and detailed protocols.
Introduction to DM4-SPDB-sulfo ADCs
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[1] The DM4-SPDB-sulfo ADC consists of three key components:
-
A monoclonal antibody: This targets a specific antigen overexpressed on the surface of cancer cells.[2]
-
The DM4 payload: A potent maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
-
The sulfo-SPDB linker: A disulfide-based linker that is stable in circulation but is cleaved in the reducing environment of the cytoplasm, releasing the DM4 payload inside the target cell.[] The "sulfo" modification enhances the hydrophilicity of the linker.[5]
The mechanism of action for these ADCs begins with the antibody binding to the target antigen on the cancer cell surface.[3] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to lysosomes.[1][3] Inside the cell, the disulfide bond of the SPDB linker is cleaved, releasing the DM4 payload to exert its cytotoxic effect.[]
Comparative Analysis of Cytotoxicity Assays
The in vitro cytotoxicity of an ADC is a critical measure of its potency and is commonly expressed as the half-maximal inhibitory concentration (IC50).[6] Various assays can be employed to determine cell viability after ADC treatment. Below is a comparison of common cytotoxicity assays.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7][8] | Well-established, cost-effective, and widely used.[8] | Requires a solubilization step for the formazan crystals, which can introduce variability. The formazan crystals can be toxic to cells.[7] |
| XTT Assay | Similar to the MTT assay, but the reduction of the XTT tetrazolium salt produces a water-soluble orange formazan product.[7] | Simpler procedure than the MTT assay as it does not require a solubilization step.[7] | The reduction of XTT often requires an intermediate electron acceptor to enhance efficiency.[7] |
| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies ATP, an indicator of metabolically active cells, using a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[9][10] | Highly sensitive, has a broad linear range, and is amenable to high-throughput screening due to its simple "add-mix-measure" format.[9][11] | More expensive than colorimetric assays like MTT. |
| Real-Time Cytotoxicity Assays | Continuously monitor cell death over time using methods like impedance measurements or live-cell imaging with fluorescent viability probes.[12][13] | Provides kinetic data on the cytotoxic effects of the ADC, offering more insight than endpoint assays. Can distinguish between cytostatic and cytotoxic effects.[14] | Requires specialized instrumentation. |
Experimental Data: In Vitro Cytotoxicity of DM4-ADCs
The following table summarizes publicly available in vitro cytotoxicity data for various DM4-based ADCs. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in cell lines, assay conditions, and ADC constructs.
| ADC Construct | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| T4H11-DM4 | Not Specified | HT-29 (DDR1-positive) | ~100 | [15] |
| T4H11-DM4 | Not Specified | HCT116 (DDR1-positive) | ~10 | [15] |
| Trastuzumab-thailanstatin ADC (DAR >3.5) | Not Specified | MDA-MB-361-DYT2 (moderate Her2) | 25-80 | [16] |
| Trastuzumab-thailanstatin ADC (DAR <3.5) | Not Specified | MDA-MB-361-DYT2 (moderate Her2) | 1500-60000 | [16] |
| Trastuzumab-thailanstatin ADC | Not Specified | N87 (high Her2) | 13-50 | [16] |
Signaling Pathways and Experimental Workflows
DM4-SPDB-sulfo ADC Mechanism of Action
The following diagram illustrates the mechanism of action of a DM4-SPDB-sulfo ADC, from target binding to the induction of apoptosis.
Figure 1. Mechanism of action of a DM4-SPDB-sulfo ADC.
Experimental Workflow for In Vitro Cytotoxicity MTT Assay
The following diagram outlines the general workflow for an in vitro cytotoxicity assay using the MTT method.
Figure 2. Workflow for an in vitro cytotoxicity MTT assay.
Detailed Experimental Protocols
Monoculture Cytotoxicity Study Using MTT Assay
This protocol is adapted from established methods for assessing ADC cytotoxicity.[8][17]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DM4-SPDB-sulfo ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-SPDB-sulfo ADC and a negative control (e.g., unconjugated antibody) in complete culture medium.
-
Add 50 µL of the diluted compounds to the respective wells.[8]
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for a predetermined exposure time (e.g., 72-144 hours) at 37°C in a humidified 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software program.
-
Bystander Effect Co-culture Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[18][19]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)
-
DM4-SPDB-sulfo ADC
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Allow the cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-culture with the DM4-SPDB-sulfo ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.
-
Include an untreated co-culture as a control.
-
Incubate for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Using a Fluorescence Microplate Reader: Read the fluorescence intensity of the GFP-expressing Ag- cells. A decrease in fluorescence in the treated co-culture compared to the untreated control indicates a bystander effect.
-
Using Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., Propidium Iodide). Analyze the cells by flow cytometry, gating on the GFP-positive population (Ag- cells). An increase in the percentage of dead GFP-positive cells in the treated co-culture compared to the untreated control indicates a bystander effect.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions.[20][21]
Materials:
-
Target cancer cell line
-
DM4-SPDB-sulfo ADC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
-
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 12. agilent.com [agilent.com]
- 13. Real Time Assays for Quantifying Cytotoxicity with Single Cell Resolution | PLOS One [journals.plos.org]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. OUH - Protocols [ous-research.no]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
A Comparative Guide to Analytical Methods for Characterizing DMAC-SPDB-sulfo ADCs
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics requires rigorous analytical characterization to ensure their efficacy, safety, and stability. ADCs utilizing the DMAC-SPDB-sulfo linker system, which connects a cytotoxic payload to a monoclonal antibody (mAb) via lysine residues, present unique analytical challenges due to their inherent heterogeneity. This guide provides an objective comparison of key analytical methods for characterizing these complex biomolecules, supported by experimental data and detailed protocols.
Core Analytical Techniques: An Overview
The characterization of this compound ADCs and similar lysine-conjugated ADCs relies on a suite of orthogonal analytical techniques. Each method provides distinct insights into the critical quality attributes (CQAs) of the ADC, such as drug-to-antibody ratio (DAR), aggregation, and charge variant profiles. The primary methods discussed in this guide are:
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity, making it the gold standard for determining the drug-to-antibody ratio (DAR) and drug load distribution.[1][2]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius, primarily used to quantify high molecular weight species (aggregates) and fragments.[3][4]
-
Capillary Isoelectric Focusing (cIEF): An electrophoretic technique that separates proteins based on their isoelectric point (pI), which is crucial for analyzing charge heterogeneity introduced by the conjugation of the linker-drug.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides intact mass analysis and peptide mapping to confirm the identity, determine the average DAR, and characterize the structural integrity of the ADC.[8][9]
Comparative Data Summary
The following tables summarize the typical performance and key parameters of each analytical method for the characterization of lysine-conjugated maytansinoid ADCs, which serve as a close proxy for this compound ADCs.
Table 1: Comparison of Analytical Methods for ADC Characterization
| Analytical Method | Primary Application | Key Parameters Measured | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | DAR determination and drug load distribution | Relative abundance of DAR 0, 2, 4, 6, 8 species | Non-denaturing conditions, high resolution of DAR species | Mobile phase can be incompatible with MS, sensitive to method parameters |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation analysis | Percentage of monomer, aggregate, and fragment | Robust and reproducible for size variants | Potential for non-specific interactions leading to peak tailing, may not resolve all aggregate types |
| Capillary Isoelectric Focusing (cIEF) | Charge variant analysis | Isoelectric point (pI), relative abundance of acidic and basic variants | High resolution of charge isoforms, high throughput | Limited information on drug load distribution, potential for protein precipitation at pI |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact mass analysis, DAR confirmation, and structural identification | Average DAR, mass of light and heavy chains with drug load, peptide sequence confirmation | High specificity and accuracy for mass determination, can identify post-translational modifications | Can be denaturing, complex data analysis, potential for ion suppression |
Table 2: Typical Quantitative Results for Lysine-Conjugated ADCs
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Capillary Isoelectric Focusing (cIEF) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Average DAR | 3.5 - 4.0 (Calculated from peak areas of different DAR species) | Not applicable | Not directly measured | 3.46 - 3.71 (Calculated from deconvoluted mass spectra)[10] |
| % Monomer | >95% (Main peak cluster) | >98% | >95% (Main peak) | Not applicable |
| % Aggregates | Not applicable | <2% | Not typically measured | Not applicable |
| % Unconjugated Antibody (DAR 0) | 5-15% | Not applicable | Can be estimated from the main peak | Can be quantified from deconvoluted spectra |
| Charge Variants | Not applicable | Not applicable | Main peak, acidic variants, basic variants | Not directly measured |
Note: The data presented are representative values from studies on lysine-conjugated maytansinoid ADCs and may vary depending on the specific antibody, conjugation process, and analytical conditions.
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each key analytical technique.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is the reference method for separating ADC species with different drug loads. The increased hydrophobicity of the ADC with each conjugated drug molecule leads to stronger retention on the HIC column.[11]
Experimental Protocol:
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Gradient: 0-100% B over 30 minutes
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Data Analysis: The average DAR is calculated from the relative peak areas of the different DAR species.
dot
Caption: Workflow for DAR analysis using HIC.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is used to monitor the formation of aggregates, which is a critical quality attribute as aggregates can impact the safety and efficacy of the ADC. The hydrophobic nature of the maytansinoid payload can increase the propensity for non-specific interactions with the SEC stationary phase, necessitating optimized methods.[4][12]
Experimental Protocol:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Data Analysis: Quantification of monomer, aggregate, and fragment peaks based on their relative peak areas.
dot
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. ppd.com [ppd.com]
- 6. sciex.com [sciex.com]
- 7. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
A Comparative Guide to the In Vitro Stability of ADC Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both its efficacy and toxicity.[1] A highly stable linker is crucial to prevent the premature release of the cytotoxic payload into systemic circulation, which can lead to off-target toxicity and a diminished therapeutic window.[2] Conversely, the linker must be efficiently cleaved to release the payload once the ADC has reached its target tumor cell. This guide provides an objective comparison of the in vitro stability of commonly used ADC linkers, supported by experimental data, to aid researchers in the rational design and selection of linkers for novel ADCs.
Categorization of ADC Linkers
ADC linkers are broadly classified into two main categories: cleavable and non-cleavable.[2]
-
Cleavable linkers are designed to be stable in the bloodstream and are cleaved by specific triggers present within the tumor microenvironment or inside the cancer cell.[2] These triggers include enzymes, acidic pH, and reducing agents.[2]
-
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[3] This mechanism generally results in higher plasma stability.[4]
In Vitro Stability Comparison
The in vitro stability of an ADC is primarily assessed through plasma stability assays, which measure the rate of drug deconjugation over time when the ADC is incubated in plasma from various species (e.g., human, mouse, rat).[5] Lysosomal stability assays are also employed to understand the efficiency of payload release within the target cell.[6]
The following table summarizes quantitative data from various studies on the in vitro plasma stability of different ADC linkers.
| Linker Type | Sub-type | Linker Example | Stability in Human Plasma | Stability in Mouse Plasma | Key Findings & References |
| Cleavable | Protease-Sensitive | Val-Cit-PABC | Highly Stable | Less stable due to carboxylesterase 1c (Ces1c) activity.[7] Half-life of a Val-Cit ADC was found to be 4.6 hours.[8] | The Val-Cit linker is widely used but its instability in mouse plasma can pose challenges for preclinical studies.[7][9] |
| Protease-Sensitive | Glu-Val-Cit | Highly Stable | Significantly more stable than Val-Cit linkers.[8] | The addition of a glutamic acid residue enhances mouse plasma stability.[8] | |
| Protease-Sensitive | Sulfatase-Cleavable | Not specified | High stability (over 7 days).[10] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[10] | |
| pH-Sensitive | Hydrazone | Prone to hydrolysis, leading to premature drug release. Half-life can be around 1 day.[11] | Similar to human plasma. | Generally considered less stable, leading to potential off-target toxicity.[12] | |
| pH-Sensitive | Silyl Ether | High stability (half-life > 7 days).[11] | Not specified | Offers more controlled, site-specific drug release compared to hydrazone linkers.[11] | |
| Redox-Sensitive | Disulfide | Relatively stable, but susceptible to reduction by glutathione.[1] | Similar to human plasma. | Stability can be enhanced by introducing steric hindrance around the disulfide bond.[13] | |
| Non-Cleavable | Thioether | SMCC | Highly Stable | Highly Stable | Generally exhibit superior plasma stability compared to many cleavable linkers, leading to a wider therapeutic window.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC linker stability. Below are outlines for key in vitro experiments.
In Vitro Plasma Stability Assay (LC-MS/MS-Based)
Objective: To quantify the amount of intact ADC and released payload over time in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[5]
-
Sample Preparation (for free payload analysis):
-
Sample Preparation (for intact ADC analysis):
-
LC-MS/MS Analysis:
-
Analyze the supernatant (for free payload) and the eluate (for intact ADC) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the concentration of the released payload and the remaining intact ADC at each time point.
-
-
Data Analysis: Calculate the half-life of the ADC in plasma and the rate of drug deconjugation.
In Vitro Lysosomal Stability Assay
Objective: To determine the rate of payload release from an ADC in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from rat or human liver tissue using a lysosome isolation kit.[15]
-
Incubation: Incubate the ADC (e.g., 13 µg) with the isolated lysosomes (e.g., 10 µg) at pH 4.7.[15]
-
Time Points: Collect aliquots at various time points.
-
Sample Preparation: Stop the enzymatic reaction and prepare the samples for analysis, often involving protein precipitation.
-
LC-MS/MS Analysis: Quantify the amount of released payload at each time point using LC-MS/MS.[15]
-
Data Analysis: Determine the rate of payload release under lysosomal conditions.
Visualization of Mechanisms and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key processes in ADC linker stability and cleavage.
Caption: Cleavage mechanisms of different cleavable ADC linkers.
Caption: Payload release mechanism for non-cleavable ADC linkers.
References
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. bioivt.com [bioivt.com]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the ADC Landscape: A Preclinical Comparison of DMAC-SPDB-sulfo and Alternative Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the antibody to its cytotoxic payload. The linker's stability in circulation and its ability to release the payload within the target cancer cell define the therapeutic window of the ADC. This guide provides an objective comparison of the preclinical performance of ADCs utilizing a disulfide-based linker, exemplified by the sulfo-SPDB linker, against ADCs with other established linker technologies. While specific preclinical data for "DMAC-SPDB-sulfo" is not publicly available, the extensive research on the closely related sulfo-SPDB linker, utilized in the FDA-approved ADC mirvetuximab soravtansine, offers valuable insights.
Comparative Analysis of ADC Linker Technologies
This comparison focuses on three distinct linker technologies, each representing a major class of ADC design:
-
Disulfide-based (Cleavable): Represented by Mirvetuximab Soravtansine , which employs a sulfo-SPDB linker to conjugate the maytansinoid payload DM4. This linker is designed to be cleaved by the high intracellular concentration of glutathione.
-
Dipeptide-based (Cleavable): Represented by Brentuximab Vedotin , which uses a valine-citrulline (vc) linker to attach the microtubule-disrupting agent monomethyl auristatin E (MMAE). This linker is cleaved by lysosomal proteases like cathepsin B.
-
Non-Cleavable: Represented by Trastuzumab Emtansine (T-DM1) , which utilizes a stable thioether linker (SMCC) to connect the maytansinoid derivative DM1 to the antibody. Payload release occurs after complete degradation of the antibody in the lysosome.
Preclinical Performance Data
The following tables summarize key preclinical performance data for these three representative ADCs.
Table 1: In Vitro Cytotoxicity
| ADC | Cell Line | Target Antigen | Linker Type | IC50 (nM) | Citation |
| Mirvetuximab Soravtansine | Ovarian Cancer Cell Lines | Folate Receptor α (FRα) | Disulfide (sulfo-SPDB) | 0.1 - 1.0 | [1] |
| Brentuximab Vedotin | Hodgkin Lymphoma & ALCL | CD30 | Dipeptide (vc) | Potent activity reported | [2] |
| Trastuzumab Emtansine (T-DM1) | HER2+ Cancer Cells | HER2 | Non-cleavable (Thioether) | Potent activity reported | [3] |
Note: Specific IC50 values for Brentuximab Vedotin and Trastuzumab Emtansine across a range of cell lines are often reported as highly potent without specific numerical ranges in readily available literature.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC | Xenograft Model | Key Findings | Citation |
| Mirvetuximab Soravtansine | Ovarian Cancer (cell line & patient-derived) | Highly active in all FRα-positive models, causing partial or complete tumor regressions at doses around 5 mg/kg. Inactive in FRα-negative models. | [4][5] |
| Brentuximab Vedotin | Hodgkin Lymphoma & ALCL | Induced regressions and cures of established tumors with an excellent therapeutic index. Showed synergistic activity with chemotherapy. | [2] |
| Trastuzumab Emtansine (T-DM1) | HER2+ Cancer Models | Demonstrates activity in both trastuzumab- and lapatinib-resistant models. | [3] |
Table 3: Preclinical Pharmacokinetics
| ADC | Animal Model | Key Parameters | Citation |
| Mirvetuximab Soravtansine | Mice & Cynomolgus Monkeys | Biphasic elimination. Terminal half-life of approximately 4 days in monkeys. | [1] |
| Brentuximab Vedotin | N/A | Designed to be stable in the bloodstream and release MMAE upon internalization into CD30-expressing tumor cells. | [6] |
| Trastuzumab Emtansine (T-DM1) | Rats & Cynomolgus Monkeys | Well-tolerated at doses significantly higher than the unconjugated payload (DM1). | [7][8][9] |
Table 4: Preclinical Toxicity Profile
| ADC | Key Toxicity Findings in Preclinical Models | Citation |
| Mirvetuximab Soravtansine | Generally well-tolerated at therapeutic doses. Ocular toxicity has been noted in clinical studies. | [5] |
| Brentuximab Vedotin | Combination with chemotherapy did not lead to alterations in CD30 expression in tumors. | [6] |
| Trastuzumab Emtansine (T-DM1) | Safety profile consistent with the microtubule-disrupting mechanism of DM1. Observed toxicities included effects on the liver, bone marrow (primarily platelets), lymphoid organs, and neurons. | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are generalized protocols for key experiments in ADC evaluation.
1. In Vitro Cytotoxicity Assay:
-
Objective: To determine the potency of the ADC against cancer cell lines with varying target antigen expression.
-
Methodology: Cancer cell lines are seeded in 96-well plates and incubated with serial dilutions of the ADC for a specified period (typically 72-96 hours). Cell viability is then assessed using a colorimetric or luminescence-based assay (e.g., MTS, CellTiter-Glo). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
2. In Vivo Xenograft Efficacy Study:
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously implanted with human cancer cells. Once tumors reach a predetermined size, mice are randomized into treatment groups and administered the ADC, a vehicle control, and potentially comparator agents. Tumor volumes are measured at regular intervals using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.
3. Pharmacokinetic (PK) Study:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Methodology: The ADC is administered to animals (e.g., mice, rats, or non-human primates) via the intended clinical route (typically intravenous). Blood samples are collected at various time points. The concentrations of the total antibody, conjugated antibody (ADC), and unconjugated payload in the plasma are quantified using validated analytical methods such as ELISA and LC-MS/MS. Key PK parameters including clearance (CL), volume of distribution (Vd), and half-life (t1/2) are then calculated.
Visualizing ADC Mechanisms and Workflows
General Mechanism of Action for a Cleavable Linker ADC
References
- 1. Portico [access.portico.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brentuximab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical safety profile of trastuzumab emtansine (T-DM1): Mechanism of action of its cytotoxic component retained with improved tolerability (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of DMAC-SPDB-sulfo Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical methods for the characterization of antibody-drug conjugates (ADCs) featuring the cleavable linker, DMAC-SPDB-sulfo. We present supporting experimental data and detailed protocols to assist researchers in selecting the optimal analytical strategy for their ADC development programs.
Introduction to this compound ADCs
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. This compound is a cleavable linker that contains a disulfide bond, designed to be stable in circulation and release the payload within the reducing environment of the target cell.[][2] The "sulfo" group enhances the hydrophilicity of the linker.
The characterization of ADCs, particularly the determination of the drug-to-antibody ratio (DAR), drug load distribution, and conjugation site, is crucial for ensuring product quality and consistency. Mass spectrometry (MS) has emerged as an indispensable tool for these analyses due to its ability to provide detailed information on the molecular level.[3]
Mass Spectrometry Techniques for ADC Analysis
Several mass spectrometry-based techniques are employed for the characterization of ADCs. The choice of method depends on the specific information required and the physicochemical properties of the ADC.
Native Mass Spectrometry
Native MS analysis is performed under non-denaturing conditions, preserving the non-covalent interactions that hold the light and heavy chains of the antibody together, which is particularly important for cysteine-linked ADCs where interchain disulfide bonds are reduced during conjugation.[4][5] This technique allows for the determination of the DAR of the intact ADC. Size-exclusion chromatography (SEC) is often coupled with native MS (SEC-MS) for online buffer exchange and sample cleanup.[4][5]
Denaturing Mass Spectrometry (Reversed-Phase Liquid Chromatography-Mass Spectrometry)
Reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry (RPLC-MS) is a powerful technique for ADC analysis, typically performed under denaturing conditions.[3] This method can be used to analyze the intact ADC, as well as its subunits (light chain and heavy chain) after reduction of the disulfide bonds. RPLC-MS provides valuable information on the DAR and the distribution of drug load on each chain.
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic interaction chromatography is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. While not directly a mass spectrometry technique, HIC is often used as an orthogonal method to MS for DAR determination.[4][6] The addition of a cytotoxic drug increases the hydrophobicity of the antibody, allowing for the separation of species with different DAR values.
Comparison of Analytical Methods
| Analytical Method | Information Provided | Advantages | Limitations |
| Native SEC-MS | Intact mass, DAR of the intact ADC, drug load distribution.[4][5] | Preserves the native structure, essential for non-covalently linked ADCs.[4] Provides a snapshot of the entire ADC population. | May have lower sensitivity compared to denaturing methods. Requires specialized instrumentation and expertise.[3] |
| RPLC-MS (Denaturing) | Mass of light and heavy chains, DAR of each chain, overall average DAR.[3] | High resolution and sensitivity.[7] Can provide information on positional isomers. | Denaturing conditions may not be suitable for all ADCs, especially those with non-covalent linkages. |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, average DAR.[4][6] | Non-denaturing.[6] Robust and widely used in quality control. | Indirect measurement of DAR based on hydrophobicity. May not be suitable for all payload types. |
Experimental Protocols
General Workflow for ADC Analysis
The following diagram illustrates a general workflow for the mass spectrometry analysis of ADCs.
Protocol 1: Native SEC-MS for Intact ADC Analysis
-
Sample Preparation:
-
If necessary, deglycosylate the ADC sample using an appropriate enzyme (e.g., PNGase F) to reduce spectral complexity.
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL in a native MS-compatible buffer (e.g., 100 mM ammonium acetate).
-
-
LC-MS Conditions:
-
LC System: A biocompatible UPLC/HPLC system.
-
Column: Size-exclusion column suitable for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase: Isocratic elution with 100 mM ammonium acetate.
-
Flow Rate: 0.2 mL/min.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a native ESI source.
-
MS Settings: Optimize source conditions (e.g., capillary voltage, cone voltage) to maintain the native state of the ADC and achieve good signal intensity.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR and drug load distribution based on the relative intensities of the deconvoluted peaks.
-
Protocol 2: RPLC-MS for Subunit Analysis
-
Sample Preparation:
-
Reduce the interchain disulfide bonds of the ADC by incubating with a reducing agent (e.g., dithiothreitol, DTT) at 37°C for 30 minutes.
-
Acidify the sample to quench the reduction reaction.
-
-
LC-MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column suitable for proteins (e.g., Waters ACQUITY UPLC BEH300 C4, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the light and heavy chains (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS System: High-resolution mass spectrometer with a standard ESI source.
-
-
Data Analysis:
-
Deconvolute the mass spectra corresponding to the light and heavy chain peaks.
-
Determine the number of drugs conjugated to each chain and calculate the overall average DAR.
-
Signaling Pathway of a Disulfide-Linked ADC
The following diagram illustrates the proposed mechanism of action for an ADC with a disulfide-containing linker like this compound.
Conclusion
The mass spectrometry analysis of this compound ADCs requires a multi-faceted approach to fully characterize these complex biotherapeutics. Native SEC-MS is essential for understanding the intact ADC population, while RPLC-MS provides detailed information at the subunit level. The choice of analytical technique should be guided by the specific developmental stage and the critical quality attributes that need to be assessed. The protocols and comparative data presented in this guide offer a starting point for researchers to develop and optimize their analytical strategies for this important class of antibody-drug conjugates.
References
- 2. njbio.com [njbio.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Critical Link: A Comparative Guide to ADC Efficacy Driven by Linker Technology
The linker, the molecular bridge connecting an antibody to a potent cytotoxic payload, is a pivotal determinant of an antibody-drug conjugate's (ADC) therapeutic success. Its chemical nature dictates the stability, payload release mechanism, and ultimately, the overall efficacy and safety of the ADC. This guide provides a comprehensive comparison of ADCs featuring different linker technologies, supported by experimental data, to empower researchers in the rational design of next-generation cancer therapeutics.
The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC development, profoundly influencing its mechanism of action and clinical utility. Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release the payload upon lysosomal degradation of the entire ADC.[1][2] This fundamental difference has significant implications for plasma stability, bystander killing effect, and the overall therapeutic window.
Comparative Efficacy: A Data-Driven Overview
The in vitro potency of an ADC is a critical measure of its cell-killing ability and is often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes comparative in vitro cytotoxicity data for ADCs with different linker types.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Sub-type | Payload | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Cleavable | Protease-Sensitive (Val-Cit) | MMAE | HER2 | HER2+ | 14.3 | [3] |
| Protease-Sensitive (Val-Ala) | MMAE | HER2 | HER2+ | Similar to Val-Cit | [3] | |
| pH-Sensitive (Hydrazone) | Doxorubicin | Various | Various | Variable | [3] | |
| Enzyme-Sensitive (β-Glucuronidase) | MMAE | CD70 | - | Potent in vivo efficacy | [4] | |
| Enzyme-Sensitive (β-Galactosidase) | MMAE | HER2 | HER2+ | 8.8 | [3] | |
| Enzyme-Sensitive (Sulfatase) | MMAE | HER2 | HER2+ | 61 | [3] | |
| Non-Cleavable | Thioether (SMCC) | DM1 | HER2 | HER2+ | - | [2] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[3]
In vivo studies are crucial for evaluating the overall anti-tumor activity of ADCs. The following table presents data on tumor growth inhibition from xenograft models.
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers
| ADC | Linker Type | Payload | Xenograft Model | Efficacy Outcome | Reference |
| 5-CD79b | Tandem-cleavage | MMAE | Granta 519 | 3 of 6 mice showed complete responses | [5] |
| 1-CD79b | Vedotin (cleavable) | MMAE | Granta 519 | 6 of 6 mice showed complete responses | [5] |
| T-DXd | Cleavable (GGFG) | Deruxtecan | NCI-N87 | Comparable tumor inhibition to exolinker ADC | [6] |
| Exolinker ADC | Cleavable (Exo-EVC) | Exatecan | NCI-N87 | Slightly higher tumor growth inhibition than T-DXd | [6] |
| cAC10-vcMMAE | Cleavable (Val-Cit) | MMAE | Admixed CD30+ and CD30- tumors | Potent bystander killing of CD30- cells | [7] |
| cAC10-gluc-MMAE | Cleavable (β-glucuronide) | MMAE | Admixed CD30+ and CD30- tumors | Potent bystander killing of CD30- cells | [7] |
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[8][][10] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[] In contrast, ADCs with non-cleavable linkers, such as T-DM1, typically do not exhibit a bystander effect because the payload is released with a charged amino acid residue, preventing it from crossing cell membranes.[8] The bystander effect is influenced by the linker chemistry and the biophysical properties of the payload.[7]
Stability in Circulation: A Balancing Act
An ideal ADC must remain stable in the systemic circulation to minimize off-target toxicity.[1] Premature release of the payload can lead to severe side effects.[11] Non-cleavable linkers generally offer greater plasma stability compared to their cleavable counterparts.[2][12] However, advancements in cleavable linker technology, such as the development of tandem-cleavage linkers, have significantly improved their stability in circulation.[5][13]
Table 3: Plasma Stability of Different Linker Types
| Linker Type | Sub-type | Stability Characteristics | Reference |
| Cleavable | Protease-Sensitive (Val-Cit) | Highly stable in human plasma, but can be less stable in mouse plasma. | [3] |
| Protease-Sensitive (Val-Ala) | High stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | [3] | |
| pH-Sensitive (Hydrazone) | Stable at pH 7.4, hydrolyzes at lower pH. | [3][12] | |
| Glutathione-Sensitive (Disulfide) | Cleaved in the reducing environment of the cytoplasm. | [3] | |
| Tandem-Cleavage | Excellent plasma stability. | [5] | |
| OHPAS linker | Stable in in vitro mouse/human plasma and in vivo in mice. | [14] | |
| Non-Cleavable | Thioether | Exceptional stability, minimizing premature drug release. | [15] |
Visualizing the Mechanisms of Action
To better understand the distinct pathways of payload release, the following diagrams illustrate the generalized mechanisms for ADCs with cleavable and non-cleavable linkers.
Caption: Signaling pathway for an ADC with a cleavable linker.
Caption: Signaling pathway for an ADC with a non-cleavable linker.
Experimental Protocols for Efficacy Evaluation
Accurate and reproducible assessment of ADC efficacy is paramount. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[3]
Methodology:
-
Cell Plating: Plate cancer cells expressing the target antigen at an appropriate density in a 96-well plate and allow them to adhere overnight.[16]
-
ADC Preparation: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[16]
-
Treatment: Remove the culture medium from the cells and add the prepared ADC dilutions. Incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[16]
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude mice).[17]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[17]
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments intravenously at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.[17]
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
Caption: General experimental workflow for ADC efficacy evaluation.
Conclusion
The choice of linker technology is a critical, multifaceted decision in the design of an ADC. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but historically raised concerns about plasma stability. Conversely, non-cleavable linkers provide exceptional stability but lack a bystander effect.[8][12] The ongoing evolution of linker chemistry, including the development of more stable cleavable linkers and novel linker-payload combinations, is continually expanding the ADC toolbox.[15][18] A thorough understanding of the interplay between the linker, payload, antibody, and the specific tumor biology is essential for developing the next generation of highly effective and safe ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. purepeg.com [purepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking DMAC-SPDB-sulfo: A Comparative Guide to Industry-Standard Protein Crosslinkers
In the dynamic fields of proteomics, drug development, and structural biology, the precise identification of protein-protein interactions is fundamental. Chemical crosslinkers are vital tools that provide spatial constraints on protein structures and help elucidate interaction networks. This guide provides a comprehensive comparison of the novel crosslinker, DMAC-SPDB-sulfo, with established industry standards. We present a detailed analysis of its mechanism, performance metrics, and supporting experimental protocols to assist researchers in making informed decisions for their experimental designs.
Mechanism of Action: this compound
This compound is a heterobifunctional, cleavable crosslinking reagent. Its structure is designed for a two-step conjugation strategy, offering enhanced control over the crosslinking process. The "sulfo" component indicates the presence of a sulfonate group, which imparts water solubility to the reagent, making it particularly suitable for crosslinking proteins in aqueous environments without the need for organic solvents that can perturb protein structure.
The SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) moiety contains two key reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form stable amide bonds.
-
Pyridyldithiol group: This group reacts with sulfhydryl groups, primarily from cysteine residues, to form a disulfide bond. This disulfide linkage is cleavable under reducing conditions, for example, by using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is a crucial feature for mass spectrometry-based analysis, as it allows for the separation of crosslinked peptides, simplifying data analysis.
The "DMAC" component likely refers to a modifying group that can influence the spacer arm length or other properties of the crosslinker, though specific structural details for a reagent with this exact name are not widely published. The overall mechanism involves a sequential reaction, first with an amine-containing protein and then with a sulfhydryl-containing protein, or vice-versa.
Caption: Reaction mechanism of this compound.
Performance Comparison with Industry Standards
The selection of a crosslinker is critical and depends on the specific application. Key performance indicators include reactivity, spacer arm length, solubility, and cleavability. The following table summarizes the properties of this compound in comparison to widely used industry-standard crosslinkers.
| Feature | This compound | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) |
| Reactivity | Heterobifunctional (Amine & Sulfhydryl) | Homobifunctional (Amine) | Homobifunctional (Amine) | Heterobifunctional (Amine & Sulfhydryl) |
| Target Residues | Lysine, N-terminus, Cysteine | Lysine, N-terminus | Lysine, N-terminus | Lysine, N-terminus, Cysteine |
| Spacer Arm Length (Å) | Variable (dependent on DMAC) | 11.4 | 11.4 | 8.3 |
| Cleavability | Cleavable (Disulfide bond) | Non-cleavable | Non-cleavable | Non-cleavable |
| Water Solubility | High (Sulfonated) | Low | High (Sulfonated) | High (Sulfonated) |
| Cell Membrane Permeability | Low | High | Low | Low |
| Primary Application | Controlled protein-protein conjugation, Antibody-drug conjugates (ADCs) | Intramolecular crosslinking, protein complex stabilization | Cell surface protein crosslinking | Two-step protein conjugation |
Experimental Protocols
General Crosslinking Workflow
A typical crosslinking experiment followed by mass spectrometry analysis involves several key steps, as illustrated in the workflow diagram below. The success of the experiment is highly dependent on optimizing the reaction conditions.
Caption: General experimental workflow for crosslinking-mass spectrometry.
Detailed Protocol for Crosslinking with this compound
This protocol provides a general guideline for crosslinking two proteins (Protein A with accessible amines and Protein B with accessible sulfhydryls) using this compound. Optimization of concentrations and incubation times is recommended for each specific system.
Materials:
-
Purified Protein A and Protein B
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Quenching Buffer: Tris-HCl or glycine at a final concentration of 20-50 mM
-
Reducing Agent: DTT or TCEP
-
Alkylation Agent: Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
Acetonitrile
Procedure:
-
Protein Preparation:
-
Ensure Protein A and Protein B are in an amine-free and sulfhydryl-free buffer (e.g., PBS or HEPES).
-
The concentration of the proteins should be in the low micromolar range to favor intramolecular and specific intermolecular crosslinking over non-specific aggregation.
-
-
Reaction with Protein A (Amine-reactive step):
-
Dissolve this compound in reaction buffer immediately before use.
-
Add a 10- to 50-fold molar excess of this compound to Protein A.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column.
-
-
Reaction with Protein B (Sulfhydryl-reactive step):
-
Add the activated Protein A to Protein B at an equimolar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add quenching buffer to the reaction mixture to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Verification of Crosslinking:
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked protein complex.
-
Reduce the disulfide bonds (including the one in the crosslinker) with DTT or TCEP.
-
Alkylate free sulfhydryls with iodoacetamide.
-
Digest the proteins with trypsin.
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize a data acquisition method that is optimized for the identification of crosslinked peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, StavroX, MeroX) to identify the crosslinked peptides from the MS/MS data.
-
The identification of the cleaved crosslinker fragments will aid in the confident assignment of crosslinked peptides.
-
Conclusion
This compound represents a valuable addition to the chemical crosslinking toolbox. Its heterobifunctional and cleavable nature, combined with high water solubility, offers researchers enhanced control and flexibility in studying protein-protein interactions. While direct comparative data is still emerging, its characteristics suggest it is particularly well-suited for applications requiring controlled, sequential conjugation and for the analysis of crosslinked complexes by mass spectrometry. By understanding its properties in the context of established industry standards, researchers can strategically select the optimal reagent to address their specific biological questions.
Safety Operating Guide
Proper Disposal of DMAC-SPDB-sulfo: A Guide for Laboratory Professionals
Researchers and drug development professionals handling DMAC-SPDB-sulfo must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this chemical compound, in line with established safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[1] All handling of this substance should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3] In case of a spill, absorb the material with an inert substance like vermiculite or dry sand, and place it in a designated, sealed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and any materials used for spill cleanup, in a clearly labeled, sealed, and chemically resistant container.
-
The container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
The EHS office will work with a licensed hazardous waste disposal company to ensure the proper and compliant disposal of the material.
-
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling DMAC-SPDB-sulfo
Essential Safety and Handling Guide for DMAC-SPDB-sulfo
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect from splashes[1]. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or neoprene gloves are recommended. Inspect for tears or degradation before use[2]. |
| Body Protection | Impervious Clothing | A flame-resistant lab coat should be worn and fully fastened. For larger quantities or significant splash risk, a chemical-resistant apron is advised[1][2]. |
| Respiratory Protection | Suitable Respirator | All handling should occur in a certified chemical fume hood. In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary[1][2]. |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe shoes are required in the laboratory at all times[2]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.
1. Preparation:
- Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound[1].
- Designate a Handling Area: All work with this compound must be performed within a certified chemical fume hood[2].
- Assemble PPE: Ensure all required PPE is readily available and in good condition[2].
- Prepare Spill Kit: Have a chemical spill kit appropriate for this type of compound readily accessible[2].
2. Handling the Compound:
- Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles. Use dedicated, clearly labeled spatulas and weighing containers[2].
- Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature[2].
- General Handling: Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke when using this product[1]. Wash skin thoroughly after handling[1].
3. Storage:
- Keep the container tightly sealed in a cool, well-ventilated area[1].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
1. Waste Collection:
- Collect spillage and any waste materials in a designated, sealed, and properly labeled container for hazardous waste[1].
2. Disposal Procedure:
- Dispose of the contents and container to an approved waste disposal plant[1].
- Follow all local, state, and federal regulations for hazardous waste disposal. Do not release into the environment[1].
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[1]. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1]. |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[1]. |
Accidental Release Measures: In case of a spill, use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel. Prevent further leakage or spillage. Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol and dispose of contaminated material according to Section 13 of the SDS[1].
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
